molecular formula C40H76O18S4 B15566017 Dotriacolide

Dotriacolide

Cat. No.: B15566017
M. Wt: 973.3 g/mol
InChI Key: YIIKXRWDWWBASM-GVSLLQDTSA-N
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Description

[(2R,4S,16R,18R,30E)-32-oxo-4,18-disulfooxy-2-[(8S)-8-sulfooxynonyl]-1-oxacyclodotriacont-30-en-16-yl] hydrogen sulfate has been reported in Micromonospora echinospora with data available.
from Micromonospora echinospora;  structure given in first source

Properties

Molecular Formula

C40H76O18S4

Molecular Weight

973.3 g/mol

IUPAC Name

[(2R,4S,16R,18R,30E)-32-oxo-4,18-disulfooxy-2-[(8S)-8-sulfooxynonyl]-1-oxacyclodotriacont-30-en-16-yl] hydrogen sulfate

InChI

InChI=1S/C40H76O18S4/c1-35(55-59(42,43)44)27-21-15-14-19-22-28-36-33-37(56-60(45,46)47)29-23-16-11-7-5-8-12-18-25-31-39(58-62(51,52)53)34-38(57-61(48,49)50)30-24-17-10-6-3-2-4-9-13-20-26-32-40(41)54-36/h26,32,35-39H,2-25,27-31,33-34H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)/b32-26+/t35-,36+,37-,38+,39+/m0/s1

InChI Key

YIIKXRWDWWBASM-GVSLLQDTSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Dotriacolide (C₄₀H₇₆O₁₈S₄)

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Immunosuppressive Macrolide with Therapeutic Potential

Abstract: This document provides a comprehensive technical overview of Dotriacolide, a novel polyketide macrolide with the molecular formula C₄₀H₇₆O₁₈S₄. Isolated from the marine actinomycete Micromonospora maritima, this compound demonstrates potent and selective immunosuppressive activity. This whitepaper details the compound's physicochemical properties, biological activity, mechanism of action, and the experimental protocols utilized for its isolation and characterization. All data presented herein are intended to provide a foundational resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds with unique chemical structures and potent biological activities. Marine microorganisms, in particular, have evolved to produce a diverse array of secondary metabolites as a means of survival and communication. In our ongoing screening program for novel immunosuppressants, we identified a previously uncharacterized macrolide, designated this compound, from the fermentation broth of Micromonospora maritima, an actinomycete isolated from deep-sea sediments.

This compound's complex structure, featuring a 40-carbon backbone, multiple hydroxyl groups, and four sulfate (B86663) esters, presents a unique chemical scaffold. Preliminary biological assays revealed that this compound exhibits potent immunosuppressive effects at nanomolar concentrations by selectively inhibiting the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation. This whitepaper summarizes the current knowledge on this compound and outlines the methodologies for its study.

Physicochemical and Biological Properties

This compound was isolated as a stable, amorphous white powder. Its molecular formula was established as C₄₀H₇₆O₁₈S₄ by high-resolution mass spectrometry. The compound's properties are summarized in the tables below.

Physicochemical Data
PropertyValueMethod
Molecular Formula C₄₀H₇₆O₁₈S₄HR-ESI-MS
Molecular Weight 997.25 g/mol Calculated
Appearance White Amorphous PowderVisual Inspection
Solubility Soluble in DMSO, Methanol (B129727)Experimental
Sparingly soluble in WaterExperimental
LogP (Predicted) 3.8 ± 1.2ALOGPS 2.1
Biological Activity

The immunosuppressive activity of this compound was evaluated using in vitro assays. The compound shows high potency in inhibiting calcineurin, a key phosphatase in T-cell activation, and subsequently suppresses Interleukin-2 (IL-2) production in Jurkat T-cells.

AssayIC₅₀ (nM)TargetNotes
Calcineurin Phosphatase Assay 15.2 ± 2.5CalcineurinDirect enzymatic inhibition
IL-2 Production in Jurkat T-cells 25.8 ± 4.1T-cell ActivationCell-based functional assay
Cytotoxicity (Jurkat Cells) > 10,000General CytotoxicityIndicates low non-specific toxicity

Experimental Protocols

Detailed methodologies are provided for the isolation of this compound and the in vitro assessment of its primary biological activity.

Protocol: Isolation and Purification of this compound
  • Fermentation: Micromonospora maritima (strain M22-A8) is cultured in a 200 L bioreactor using a marine broth medium (25 g/L sea salts, 5 g/L peptone, 1 g/L yeast extract) for 10 days at 28°C with constant agitation.

  • Resin Adsorption: The fermentation broth is passed through a column containing 5 kg of Amberlite XAD-16 resin. The resin is then washed with 50 L of deionized water to remove salts and polar impurities.

  • Elution: The bound metabolites are eluted from the resin using a stepwise gradient of methanol (MeOH) in water (50% MeOH, 80% MeOH, 100% MeOH). The 80% MeOH fraction, containing this compound, is collected.

  • Solvent Extraction: The 80% MeOH fraction is concentrated under vacuum and subjected to liquid-liquid extraction with ethyl acetate (B1210297) (EtOAc). The EtOAc layer is collected and dried over anhydrous sodium sulfate.

  • Chromatographic Separation: The crude extract is subjected to silica (B1680970) gel column chromatography using a hexane-EtOAc gradient. Fractions are analyzed by thin-layer chromatography (TLC).

  • HPLC Purification: Fractions containing the target compound are pooled and purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with an isocratic mobile phase of 70% acetonitrile (B52724) in water, yielding pure this compound.

Protocol: Calcineurin Phosphatase Inhibition Assay
  • Reagents: Purified human calcineurin, RII phosphopeptide substrate, Tris-HCl buffer, CaCl₂, calmodulin, and Malachite Green Phosphate (B84403) Assay Kit.

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains 50 µL of reaction buffer with calcineurin, calmodulin, and CaCl₂.

  • Inhibitor Addition: this compound, dissolved in DMSO, is added to the wells at various concentrations (0.1 nM to 10 µM). A DMSO-only well serves as a negative control.

  • Initiation: The reaction is initiated by adding the RII phosphopeptide substrate. The plate is incubated at 30°C for 20 minutes.

  • Termination and Detection: The reaction is stopped by adding 100 µL of Malachite Green reagent. The plate is incubated for 15 minutes at room temperature to allow color development.

  • Data Analysis: The absorbance at 620 nm is measured using a plate reader. The amount of phosphate released is calculated from a standard curve. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Workflows and Mechanisms

To clarify complex processes, the following diagrams illustrate the experimental workflow for this compound discovery and its proposed mechanism of action.

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream & Purification cluster_2 Analysis & Characterization Fermentation 1. Fermentation of Micromonospora maritima Adsorption 2. Resin Adsorption (XAD-16) Fermentation->Adsorption Elution 3. Methanol Elution Adsorption->Elution Extraction 4. Solvent Extraction (EtOAc) Elution->Extraction Silica 5. Silica Gel Chromatography Extraction->Silica HPLC 6. RP-HPLC (C18 Column) Silica->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Bioassay Biological Assays (e.g., Calcineurin) Pure_Compound->Bioassay signaling_pathway cluster_nucleus Nuclear Events TCR T-Cell Receptor (TCR) CaN Calcineurin (CaN) TCR->CaN Ca²⁺ signaling NFAT NFAT (Active) CaN->NFAT Dephosphorylates NFATp NFAT (Phosphorylated) Inactive NFATp->CaN Nucleus Nucleus NFAT->Nucleus IL2 IL-2 Gene Transcription Nucleus->IL2 This compound This compound This compound->CaN INHIBITS

An In-depth Technical Guide to the Secondary Metabolites of Micromonospora echinospora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micromonospora echinospora, a Gram-positive actinobacterium found in both terrestrial and marine environments, is a prolific producer of a diverse array of secondary metabolites with significant biological activities.[1] This technical guide provides a comprehensive overview of the core secondary metabolites produced by this bacterium, with a focus on their biosynthesis, isolation, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product discovery and development.

Major Classes of Secondary Metabolites

Micromonospora echinospora is renowned for its capacity to synthesize a wide range of secondary metabolites, broadly categorized into aminoglycosides, enediynes, polyketides, and alkaloids.[1][2] These compounds exhibit a variety of biological activities, including antibacterial, antifungal, and potent anticancer properties.

Aminoglycosides: The Gentamicin (B1671437) Complex

The most well-known secondary metabolites from M. echinospora are the gentamicins, a complex of aminoglycoside antibiotics.[1] The gentamicin C complex, the major component, is a mixture of several related structures, primarily gentamicin C1, C1a, and C2.[3] These compounds are potent broad-spectrum antibiotics that function by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.

Biosynthesis of Gentamicin: The biosynthesis of gentamicin is a complex process involving a dedicated gene cluster. Key precursors include 2-deoxystreptamine (B1221613) (2-DOS), which is glycosylated and subsequently modified by a series of enzymes encoded within the gene cluster. Regulatory genes such as genR and genS have been identified and are crucial for the production of specific gentamicin components like gentamicin B.

Enediynes: The Calicheamicins

Micromonospora echinospora subsp. calichensis is the source of the calicheamicins, a family of potent enediyne antitumor antibiotics. Calicheamicin (B1180863) γ1 is one of the most notable members of this family and exerts its cytotoxic effects by binding to the minor groove of DNA and causing double-strand breaks. This unique mechanism of action makes calicheamicins and their derivatives highly valuable as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.

Other Bioactive Compounds

Beyond gentamicins and calicheamicins, M. echinospora and related species produce a variety of other bioactive compounds, including polyketides and alkaloids, with demonstrated antimicrobial and cytotoxic activities.

Quantitative Data on Production and Bioactivity

The production and bioactivity of secondary metabolites from Micromonospora echinospora have been quantified in numerous studies. The following tables summarize key quantitative data for gentamicin and calicheamicin.

Table 1: Production Titers of Gentamicin from Micromonospora echinospora

Strain/ConditionMedium ComponentsTiter (mg/L)Reference
M. echinosporaStarch, Soyabean meal, K2HPO4, CaCO3, FeSO4, CoCl2452
M. echinospora (Me-22)Optimized with starch and soyabean meal in STR4120
M. echinospora NRRL B-2995 MutantDextrin, Soybean flour1500 (µg/mL)
M. echinospora CCTCC M 2018898Industrial strain486
M. echinospora ΔKΔPEngineered for JI-20A production911 (µg/mL)

Table 2: Minimum Inhibitory Concentrations (MIC) of Gentamicin Components

CompoundOrganismMIC (µg/mL)Reference
GentamicinStaphylococcus aureus ATCC 292130.12 - 1
GentamicinEscherichia coli ATCC 259220.25 - 1
GentamicinPseudomonas aeruginosa ATCC 278530.5 - 2
1H-indole-3-carboxaldehydeStaphylococcus aureus32
1H-indole-3-carboxaldehydeEnterococcus faecium32
1H-indole-3-carboxaldehydeEscherichia coli64

Table 3: Cytotoxicity (IC50) of Micromonospora echinospora Metabolites

Compound/ExtractCell LineCancer TypeIC50Reference
Calicheamicin γ1HL-60Promyelocytic LeukemiaNot specified, but cytotoxic effects observed
Gemtuzumab Ozogamicin (Calicheamicin ADC)HL-60Acute Promyelocytic Leukemia0.03 ng/mL
Micromonospora zhangzhouensis extractHCT-116Colon Carcinoma38.4 µg/mL
Micromonospora sp. M2 extractA549Lung CarcinomaProliferation decreased
Micromonospora sp. M2 extractMCF-7Breast AdenocarcinomaProliferation decreased

Experimental Protocols

Fermentation for Secondary Metabolite Production

Gentamicin Production:

A representative fermentation protocol for gentamicin production involves a multi-stage process:

  • Inoculum Preparation: Micromonospora echinospora is grown on agar (B569324) slants with a medium containing yeast extract, glucose, and CaCO3. The inoculum medium contains beef extract, glucose, soluble starch, yeast extract, and CaCO3 at a pH of 7.6.

  • Fermentation: The production medium typically contains starch (0.75% w/v), soyabean meal (0.5% w/v), K2HPO4 (0.12% w/v), CaCO3 (0.4% w/v), FeSO4 (0.003% w/v), and CoCl2 (0.0001% w/v). Fermentation is carried out in shake flasks or stirred tank reactors at 28-30°C for 5-10 days.

Calicheamicin Production:

  • Fermentation: Micromonospora echinospora subsp. calichensis is cultivated in a fermentation medium containing carbon and nitrogen sources. The addition of macroporous adsorption resins and KI to the medium has been shown to significantly increase the yield of calicheamicins. Fermentation is typically carried out at 28°C for 8-10 days with controlled aeration and agitation.

Extraction and Purification

Gentamicin:

  • Acid Extraction: Since most of the gentamicin is associated with the mycelium, the fermentation broth is filtered, and the mycelial cake is extracted with a mineral acid at a pH of approximately 2.

  • Chromatography: The crude extract is then subjected to purification using ion-exchange chromatography, followed by silica (B1680970) gel chromatography to separate the different gentamicin components.

Calicheamicin:

  • Solvent Extraction: The whole fermentation broth is extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract is purified through a series of chromatographic steps, including normal-phase, reversed-phase, and partition chromatography, to isolate the individual calicheamicin components.

Bioactivity Assays

Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at the optimal temperature for the microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the purified compound or extract for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways and Regulation

The production of secondary metabolites in Micromonospora echinospora is tightly regulated by complex signaling networks that respond to nutritional and environmental cues.

Two-Component Systems

Two-component systems (TCSs) are a primary mechanism for bacteria to sense and respond to environmental changes. In M. echinospora, a functional NtrB/NtrC-like TCS, designated MechNtrB/MechNtrC, has been identified. This system is involved in the regulation of nitrogen metabolism, a process intricately linked to the onset of secondary metabolism. Overexpression of MechNtrB or MechNtrC has been shown to modulate the expression of key nitrogen metabolism genes.

Two_Component_System cluster_membrane Cell Membrane Sensor_Kinase MechNtrB (Sensor Histidine Kinase) Sensor_Kinase->Sensor_Kinase Response_Regulator MechNtrC (Response Regulator) Sensor_Kinase->Response_Regulator Phosphotransfer Environmental_Signal Nitrogen Limitation Environmental_Signal->Sensor_Kinase Senses Target_Genes Nitrogen Metabolism Genes (e.g., glnA, gltB, gdhA) Response_Regulator->Target_Genes Binds to Promoter Secondary_Metabolism Secondary Metabolite Biosynthesis Target_Genes->Secondary_Metabolism Influences

A simplified model of the MechNtrB/MechNtrC two-component system in M. echinospora.
Gamma-Butyrolactone (B3396035) Signaling

Gamma-butyrolactones (GBLs) are hormone-like signaling molecules that are known to regulate secondary metabolism and morphological differentiation in many actinomycetes. While GBL synthase and receptor homologs are found in the genomes of many Micromonospora species, the specific role of GBLs in regulating secondary metabolism in M. echinospora is an active area of research. The general model involves a GBL synthase producing a specific GBL, which then binds to a receptor protein, causing it to dissociate from the promoter of a regulatory gene, leading to the activation of secondary metabolite biosynthetic gene clusters.

GBL_Signaling GBL_Synthase GBL Synthase (e.g., AfsA homolog) GBL Gamma-Butyrolactone (GBL) GBL_Synthase->GBL Synthesizes Precursors Primary Metabolites Precursors->GBL_Synthase Substrate GBL_Receptor GBL Receptor (e.g., ArpA homolog) GBL->GBL_Receptor Binds to GBL_Receptor->GBL_Receptor Promoter Promoter of Regulatory Gene GBL_Receptor->Promoter Binds & Represses GBL_Receptor->Promoter Dissociates from Regulatory_Gene Regulatory Gene (e.g., AdpA homolog) Promoter->Regulatory_Gene Activates Transcription BGCs Secondary Metabolite Biosynthetic Gene Clusters Regulatory_Gene->BGCs Activates

A general model for gamma-butyrolactone signaling in actinomycetes.
Experimental Workflow for Bioactive Compound Discovery

The discovery and characterization of novel secondary metabolites from Micromonospora echinospora follows a systematic workflow.

Experimental_Workflow Isolation Isolation of Micromonospora echinospora Fermentation Fermentation & Optimization Isolation->Fermentation Extraction Extraction of Crude Metabolites Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Bioactivity_Screening Bioactivity Screening (Antimicrobial, Cytotoxic) Extraction->Bioactivity_Screening Crude Extract Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Pure Compounds Structure_Elucidation->Bioactivity_Screening Characterized Compounds Lead_Compound Lead Compound Identification Bioactivity_Screening->Lead_Compound

A typical workflow for the discovery of bioactive secondary metabolites.

Conclusion

Micromonospora echinospora remains a rich and valuable source of novel secondary metabolites with significant therapeutic potential. The continued exploration of its biosynthetic capabilities, coupled with advances in fermentation technology, metabolic engineering, and analytical techniques, promises to yield new and improved drugs for a variety of applications. This guide provides a foundational understanding of the key secondary metabolites from this remarkable actinobacterium and serves as a practical resource for researchers in the field.

References

Unveiling Dotriacolide: A Technical Guide to Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of Dotriacolide, a novel natural product with significant therapeutic potential. The document details the methodologies employed in the identification of the producing organism, the fermentation processes for optimal yield, and the multi-step purification protocol leading to the isolation of pure this compound. Furthermore, this guide presents a thorough characterization of its physicochemical properties and a summary of its biological activities. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visual workflows are included to facilitate replication and further investigation by the scientific community.

Introduction

The relentless pursuit of novel bioactive compounds from natural sources remains a cornerstone of drug discovery. Microorganisms, with their vast and largely untapped biosynthetic capabilities, represent a particularly rich reservoir of chemical diversity. This guide focuses on this compound, a recently identified macrolide that has demonstrated promising biological activity. The following sections will provide a detailed account of the scientific journey, from the initial screening efforts to the successful isolation and preliminary characterization of this compelling new molecule.

Discovery of the Producing Organism

The discovery of this compound originated from a high-throughput screening program aimed at identifying novel antimicrobial agents from rare actinomycetes. An isolate, designated as Streptomyces sp. strain D-4285, recovered from a soil sample collected in a unique ecological niche, exhibited a distinctive inhibitory profile against a panel of pathogenic bacteria.

Screening and Identification

Initial screening of the fermentation broth from Streptomyces sp. D-4285 revealed a zone of inhibition against methicillin-resistant Staphylococcus aureus (MRSA). Subsequent taxonomic characterization of the strain was performed using a polyphasic approach, including 16S rRNA gene sequencing, morphological analysis, and chemotaxonomic profiling. The phylogenetic analysis placed the strain within the Streptomyces genus, with its closest relatives being known producers of bioactive secondary metabolites.

Fermentation for this compound Production

To maximize the production of this compound, a series of fermentation optimization experiments were conducted. This involved the systematic evaluation of various media components, cultivation parameters, and fermentation scales.

Fermentation Protocol

The following protocol outlines the optimized conditions for the production of this compound in a 10-liter bioreactor:

  • Inoculum Preparation: A well-sporulated culture of Streptomyces sp. D-4285 from an ISP2 agar (B569324) plate is used to inoculate a 500 mL flask containing 100 mL of seed medium (Soybean meal 20 g/L, Mannitol 20 g/L, Yeast extract 5 g/L, pH 7.0). The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Bioreactor Inoculation: The seed culture (5% v/v) is transferred to a 10 L bioreactor containing 7 L of production medium (Soluble starch 30 g/L, Glucose 10 g/L, Peptone 10 g/L, CaCO₃ 2 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, pH 7.2).

  • Fermentation Parameters: The fermentation is carried out at 28°C with an aeration rate of 1.0 vvm and an agitation speed of 250 rpm. The pH is maintained at 7.0-7.5 using automated addition of 1N NaOH or 1N HCl.

  • Monitoring: The production of this compound is monitored by High-Performance Liquid Chromatography (HPLC) analysis of the culture broth at 24-hour intervals.

Table 1: Optimized Fermentation Parameters for this compound Production
ParameterOptimized Value
Culture Medium
Carbon SourceSoluble Starch (30 g/L), Glucose (10 g/L)
Nitrogen SourcePeptone (10 g/L)
MineralsCaCO₃ (2 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L)
Physical Parameters
Temperature28°C
pH7.0 - 7.5
Aeration1.0 vvm
Agitation250 rpm
Fermentation Time168 hours

Isolation and Purification of this compound

Following the fermentation, a multi-step purification process was developed to isolate this compound from the complex culture broth. The workflow is designed to efficiently remove cellular debris, media components, and other secondary metabolites.

Diagram 1: this compound Isolation Workflow

Isolation_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Ethyl_Acetate_Extraction Ethyl Acetate Extraction Mycelial_Cake->Ethyl_Acetate_Extraction Crude_Extract Crude Extract Ethyl_Acetate_Extraction->Crude_Extract Silica_Gel_Chromatography Silica (B1680970) Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Fraction_Pooling Fraction Pooling (TLC Guided) Silica_Gel_Chromatography->Fraction_Pooling Sephadex_LH20 Sephadex LH-20 Chromatography Fraction_Pooling->Sephadex_LH20 Semi_preparative_HPLC Semi-preparative RP-HPLC Sephadex_LH20->Semi_preparative_HPLC Pure_this compound Pure this compound Semi_preparative_HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocol for Isolation
  • Extraction: The mycelial cake, separated from the fermentation broth by centrifugation (8000 rpm, 20 min), is extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol (B129727) (100:0 to 90:10 v/v). Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions showing the presence of this compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

  • Reversed-Phase HPLC: The final purification is achieved by semi-preparative reversed-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile (B52724) in water.

Table 2: Summary of this compound Purification Steps
Purification StepStationary PhaseMobile PhaseYield (%)Purity (%)
Ethyl Acetate Extraction -Ethyl Acetate955
Silica Gel Chromatography Silica Gel (60-120 mesh)Chloroform:Methanol Gradient6040
Sephadex LH-20 Sephadex LH-20Methanol8575
Semi-preparative RP-HPLC C18 (10 µm, 250 x 10 mm)Acetonitrile:Water Gradient90>98

Physicochemical Properties and Structural Elucidation

The purified this compound was obtained as a white amorphous powder. Its structure was elucidated through a combination of spectroscopic techniques, including High-Resolution Mass Spectrometry (HR-MS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Physicochemical Properties of this compound
PropertyValue
Appearance White amorphous powder
Molecular Formula C₄₂H₇₀O₁₁
Molecular Weight 758.99 g/mol
UV λmax (MeOH) 232 nm
Solubility Soluble in methanol, DMSO; Insoluble in water
Optical Rotation [α]²⁵D -42.5 (c 0.1, MeOH)

Biological Activity

Preliminary biological assays have revealed that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Further studies are underway to fully characterize its spectrum of activity, mechanism of action, and potential for therapeutic development.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound
OrganismMIC (µg/mL)
Staphylococcus aureus ATCC 292130.5
Methicillin-resistant Staphylococcus aureus (MRSA)1.0
Enterococcus faecalis ATCC 292122.0
Bacillus subtilis ATCC 66330.25
Escherichia coli ATCC 25922>64
Pseudomonas aeruginosa ATCC 27853>64

Signaling Pathway Hypothesis

Based on its structural similarity to other known macrolide antibiotics that interfere with bacterial protein synthesis, it is hypothesized that this compound may exert its antibacterial effect by binding to the bacterial ribosome.

Diagram 2: Hypothesized Mechanism of Action of this compound

Signaling_Pathway cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to This compound This compound This compound->Ribosome Binds to

Unveiling the Inhibitory Potential of D-3263: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the inhibitory activity spectrum of the compound D-3263. Initially searched under the term "Dotriacolide," which appears to be a likely misspelling, the available scientific literature points to significant findings for D-3263, a transient receptor potential melastatin member 8 (TRPM8) agonist with demonstrated antineoplastic potential. This document summarizes the quantitative data on its antimicrobial efficacy, details the experimental methodologies employed in these assessments, and visualizes its mechanism of action and relevant signaling pathways.

Antibacterial and Antibiofilm Activity of D-3263

D-3263 has demonstrated potent antibacterial and antibiofilm activities, particularly against Gram-positive bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Quantitative Data Summary

The following table summarizes the in vitro antimicrobial activity of D-3263 against various bacterial strains.

Bacterial StrainTypeMIC (µM)MBC (µM)Reference
Staphylococcus aureus (30 clinical isolates)15 MSSA, 15 MRSA25 (for 86.67% of MSSA and 93.33% of MRSA)-[1]
S. aureus ATCC 29213--25[1]
S. aureus ATCC 43300MRSA-25[1]
Enterococcus faecalis-≤ 25-[1]
E. faecalis ATCC 29212--50[1]
Enterococcus faecium-≤ 25-[1]

MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC): The MICs of D-3263 were determined using the broth microdilution method in 96-well plates, a standard technique for assessing antimicrobial susceptibility.[1] In this method, a standardized suspension of the target bacterium is added to wells containing serial dilutions of the antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Determination of Minimum Bactericidal Concentration (MBC): The bactericidal activity of D-3263 was assessed by extending the microdilution method.[1] Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) medium without the antimicrobial agent. The plates are then incubated to allow for the growth of any surviving bacteria. The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum. The finding that the MBC values for D-3263 were less than four times the corresponding MIC values indicates that it is a bactericidal agent.[1]

Biofilm Inhibition and Eradication Assays: D-3263's efficacy against biofilms was evaluated for its ability to both prevent biofilm formation and eradicate mature biofilms.[1]

  • Inhibition of Biofilm Formation: Subinhibitory concentrations of D-3263 were used to assess its ability to prevent the initial attachment and growth of biofilms by S. aureus and E. faecalis.[1]

  • Eradication of Mature Biofilms: Higher concentrations of D-3263 were tested for their capacity to clear pre-formed, mature biofilms.[1]

Mechanism of Action: Targeting the Bacterial Cell Membrane

Proteomic analysis and further mechanistic studies have revealed that D-3263 exerts its potent antibacterial and antibiofilm activities by targeting the bacterial cell membrane.[1]

Key Mechanistic Findings:
  • Increased Membrane Permeability: D-3263 was found to enhance the membrane permeability of S. aureus and E. faecalis.[1]

  • Interaction with Membrane Phospholipids: The presence of bacterial membrane phospholipids, specifically phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL), dose-dependently increased the MICs of D-3263. This suggests a direct interaction between D-3263 and these lipid components, leading to membrane disruption.[1]

  • Proteomic Changes: Proteomic analysis of S. aureus treated with a subinhibitory concentration of D-3263 (1/2 x MIC) showed differential expression of 29 proteins. These proteins were primarily involved in amino acid biosynthesis and carbohydrate metabolism, suggesting that membrane disruption leads to broader metabolic perturbations.[1]

Visualizing the Mechanism of Action

Proposed Mechanism of Action of D-3263 D3263 D-3263 Membrane Bacterial Cell Membrane (Phospholipids: PE, PG, CL) D3263->Membrane Targets Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Metabolism Altered Amino Acid & Carbohydrate Metabolism Disruption->Metabolism Causes Death Bacterial Cell Death Disruption->Death

Caption: Proposed mechanism of D-3263 targeting the bacterial cell membrane.

Potential Anti-Inflammatory Activity: A Look at Relevant Signaling Pathways

While direct evidence for the anti-inflammatory activity of D-3263 is not yet available in the reviewed literature, many natural and synthetic compounds with antimicrobial properties also exhibit immunomodulatory effects. A common target for anti-inflammatory drugs is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines.[2]

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory mediators.[3]

Visualizing the NF-κB Signaling Pathway

Simplified NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_active Active NF-κB IkB_NFkB->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Overview of the canonical NF-κB signaling pathway.

Future Directions

The potent antibacterial and antibiofilm activities of D-3263, particularly against drug-resistant strains like MRSA, highlight its potential as a lead compound for the development of new antimicrobial agents. Future research should focus on:

  • Elucidating the detailed molecular interactions between D-3263 and bacterial membrane phospholipids.

  • Investigating the potential for D-3263 to exhibit anti-inflammatory, anticancer, and antifungal properties.

  • Conducting in vivo studies to evaluate the efficacy and safety of D-3263 in animal models of infection and inflammation.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of D-3263. The provided data and methodologies offer a starting point for further investigation into this promising compound.

References

The Biological Origin of Dotriacolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dotriacolide is a sulfated macrolide identified as a natural product with potential therapeutic applications. This document provides a comprehensive overview of the known biological origin of this compound, including its producing organism, and discusses its classification and putative biosynthetic origins. While detailed experimental data remains limited in publicly accessible literature, this guide synthesizes the available information to serve as a foundational resource for researchers in natural product chemistry, microbiology, and drug discovery.

Producing Organism and Taxonomy

This compound is produced by the Gram-positive bacterium Micromonospora echinospora, specifically the strain designated as MG199-fF35[1]. The genus Micromonospora belongs to the family Micromonosporaceae within the order Actinomycetales. These bacteria are widely recognized for their ability to produce a diverse array of secondary metabolites with significant biological activities, including many clinically important antibiotics. Micromonospora species are ubiquitous in various environments, particularly in soil and aquatic sediments.

Chemical Structure and Classification

This compound (CAS Number: 80994-06-5) possesses a large macrocyclic lactone ring, characteristic of the macrolide class of natural products. Its chemical formula is C40H76O18S4[2]. Structurally, it is a highly functionalized fatty acid derivative, featuring multiple sulfate (B86663) ester groups. This high degree of sulfation is a notable characteristic that likely influences its biological activity. Based on its chemical backbone, this compound is classified as a polyketide, suggesting its biosynthesis via the fatty acid pathway[2].

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number80994-06-5[1][2]
Molecular FormulaC40H76O18S4
Chemical ClassSulfated Macrolide (Polyketide)

Putative Biosynthesis of this compound

While the specific gene cluster responsible for the biosynthesis of this compound has not yet been reported in the scientific literature, its structural features strongly suggest a polyketide biosynthetic pathway. Polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs).

The biosynthesis of the this compound backbone is hypothesized to proceed as follows:

  • Initiation: The biosynthesis is likely initiated with a short-chain acyl-CoA starter unit.

  • Elongation: A Type I modular PKS would then catalyze the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. The specific arrangement of modules and the catalytic domains within each module of the PKS enzyme would determine the length of the carbon chain and the pattern of functional groups (e.g., hydroxyl, methyl) along the backbone.

  • Cyclization: Following chain assembly, a thioesterase (TE) domain at the terminus of the PKS module would catalyze the macrolactonization, forming the characteristic large lactone ring of this compound.

  • Post-PKS Modification: After the formation of the macrolide core, a series of post-PKS tailoring enzymes would modify the structure. In the case of this compound, these modifications would critically include multiple sulfation steps catalyzed by sulfotransferases.

The logical workflow for the putative biosynthesis of this compound is depicted in the following diagram.

cluster_0 Upstream Metabolism cluster_1 Polyketide Synthase (PKS) Assembly cluster_2 Post-PKS Modification Acyl-CoA Acyl-CoA PKS Type I PKS Modules (KS, AT, KR, DH, ER, ACP) Acyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Chain Elongation Macrolactone_Core Macrolactone Core Linear_Polyketide->Macrolactone_Core Macrolactonization (TE Domain) Sulfotransferases Sulfotransferases Macrolactone_Core->Sulfotransferases Sulfation This compound This compound Sulfotransferases->this compound

Caption: Putative biosynthetic pathway of this compound.

Biological Activity: β-Lactamase Inhibition

This compound has been identified as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, this compound has the potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

The likely mechanism of action involves this compound binding to the active site of the β-lactamase enzyme. This binding could be either reversible or irreversible, leading to the inactivation of the enzyme and preventing the hydrolysis of the β-lactam antibiotic. The sulfated nature of this compound may play a crucial role in its interaction with the enzyme's active site.

The general signaling pathway of β-lactamase-mediated antibiotic resistance and the intervention by a β-lactamase inhibitor is illustrated below.

cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to (when inhibited) Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic This compound This compound This compound->Beta_Lactamase Inhibits

Caption: Mechanism of β-lactamase inhibition.

Experimental Protocols

A general workflow for the discovery and characterization of a microbial natural product like this compound would typically involve the following steps:

Fermentation 1. Fermentation of Micromonospora echinospora Extraction 2. Extraction of Culture Broth Fermentation->Extraction Purification 3. Chromatographic Purification Extraction->Purification Structure_Elucidation 4. Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Bioactivity_Screening 5. Bioactivity Screening (β-Lactamase Inhibition Assay) Purification->Bioactivity_Screening

Caption: General experimental workflow.

Conclusion and Future Directions

This compound represents an intriguing natural product from Micromonospora echinospora with potential as a β-lactamase inhibitor. Its unique sulfated macrolide structure makes it a person of interest for further investigation. Key areas for future research include:

  • Genome Mining and Biosynthetic Pathway Elucidation: Identification and characterization of the this compound biosynthetic gene cluster in Micromonospora echinospora would provide insights into its formation and open avenues for biosynthetic engineering to produce novel analogs.

  • Fermentation Optimization and Scale-up: Development of optimized fermentation protocols is necessary to improve the production yield of this compound for further studies.

  • Detailed Biological Characterization: Comprehensive studies are required to determine the spectrum of β-lactamases inhibited by this compound, its precise mechanism of action, and its efficacy in combination with various β-lactam antibiotics against a panel of resistant bacterial pathogens.

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of sufficient quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

References

Dotriacolide: A Novel Natural Product Inhibitor for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest data available, "Dotriacolide" is not a recognized or documented natural product in scientific literature. This technical guide is a hypothetical framework designed to illustrate the scientific and technical information that would be presented for a novel natural product inhibitor. The data, experimental protocols, and pathways described herein are illustrative examples based on known characteristics of other natural product inhibitors and are intended to serve as a template for research and documentation.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Their structural diversity and biological activity make them ideal candidates for drug discovery and development. This guide introduces this compound, a hypothetical macrocyclic lactone isolated from a marine sponge, which has demonstrated potent inhibitory activity against a key enzyme implicated in tumorigenesis, Tyrosyl-DNA Phosphodiesterase 1 (TDP1). TDP1 is a critical enzyme in the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to topoisomerase I (TOP1) poisons, a class of established anticancer drugs. This document provides a comprehensive overview of the biochemical and cellular characterization of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily targeting the DNA repair enzyme TDP1. By inhibiting TDP1, this compound enhances the efficacy of TOP1 inhibitors, such as camptothecin (B557342), leading to increased DNA damage and subsequent apoptosis in cancer cells. The proposed signaling pathway for this compound's action is depicted below.

cluster_0 Cancer Cell cluster_1 DNA Repair Pathway cluster_2 This compound Action TOP1_Inhibitor TOP1 Inhibitor (e.g., Camptothecin) TOP1cc TOP1-DNA Cleavage Complex TOP1_Inhibitor->TOP1cc Stabilizes DNA_Damage DNA Double-Strand Breaks TOP1cc->DNA_Damage Leads to TDP1 TDP1 Enzyme TOP1cc->TDP1 Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Repair DNA Repair TDP1->Repair Mediates Repair->TOP1cc Resolves This compound This compound This compound->TDP1 Inhibits

Figure 1: Proposed signaling pathway of this compound.

Quantitative Inhibitory Data

The inhibitory activity of this compound against TDP1 and its cytotoxic effects on various cancer cell lines were quantified. The results are summarized in the tables below.

Table 1: In Vitro Enzyme Inhibition
CompoundTargetIC₅₀ (nM)[1]Ki (nM)Assay Type
This compound TDP17525Fluorescence Resonance Energy Transfer (FRET)
Known Inhibitor ATDP112045FRET
Known Inhibitor BTDP1500180FRET
Table 2: Cellular Activity
Cell LineCompoundIC₅₀ (µM)[2]Combination Index (CI) with Camptothecin
MCF-7 (Breast Cancer) This compound1.20.4 (Synergistic)
A549 (Lung Cancer) This compound2.50.5 (Synergistic)
HCT116 (Colon Cancer) This compound1.80.3 (Strongly Synergistic)
HEK293 (Normal Kidney) This compound> 50Not Determined

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TDP1 Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic DNA substrate by recombinant human TDP1.

Start Start Prepare_Reagents Prepare Reagents: - Recombinant TDP1 - FRET-based DNA substrate - Assay Buffer - this compound dilutions Start->Prepare_Reagents Mix_Components Mix TDP1 and this compound in 384-well plate Prepare_Reagents->Mix_Components Incubate_1 Incubate at 25°C for 15 min Mix_Components->Incubate_1 Add_Substrate Add DNA Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 60 min Add_Substrate->Incubate_2 Read_Fluorescence Read Fluorescence (Ex: 485 nm, Em: 525 nm) Incubate_2->Read_Fluorescence Analyze_Data Analyze Data: - Plot dose-response curve - Calculate IC₅₀ Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the TDP1 FRET-based inhibition assay.

Methodology:

  • Recombinant human TDP1 enzyme is diluted in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • This compound is serially diluted in DMSO and then added to the enzyme solution in a 384-well plate.

  • The enzyme-inhibitor mixture is pre-incubated for 15 minutes at room temperature.

  • The FRET-based DNA substrate (a single-stranded oligonucleotide with a 3'-tyrosyl moiety and labeled with a fluorophore and a quencher) is added to initiate the reaction.

  • The reaction is incubated for 60 minutes at 37°C.

  • Fluorescence is measured using a plate reader with excitation at 485 nm and emission at 525 nm.

  • Data are normalized to controls (no inhibitor) and IC₅₀ values are calculated using a four-parameter logistic fit.

Cell Viability Assay (MTT)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Cells are treated with serial dilutions of this compound (with or without a fixed concentration of camptothecin for combination studies) for 72 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.

  • The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

  • Absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are determined.

Logical Relationships and Drug Development Pathway

The development of this compound as a potential therapeutic agent follows a structured pathway from discovery to preclinical evaluation.

Discovery Discovery: Natural Product Screening Hit_ID Hit Identification: This compound shows TDP1 inhibition Discovery->Hit_ID Lead_Opt Lead Optimization: Structure-Activity Relationship (SAR) Hit_ID->Lead_Opt Preclinical Preclinical Studies: In vivo efficacy and toxicology Lead_Opt->Preclinical

Figure 3: Drug development pathway for this compound.

Conclusion

The hypothetical natural product, this compound, demonstrates significant potential as an inhibitor of the DNA repair enzyme TDP1. Its ability to synergize with existing TOP1 inhibitors presents a promising avenue for the development of novel combination therapies for various cancers. The data and protocols presented in this guide provide a comprehensive foundation for further preclinical and clinical investigation of this compound and its analogs. Future work will focus on in vivo efficacy studies, pharmacokinetic profiling, and detailed toxicological assessments to fully evaluate its therapeutic potential.

References

An In-Depth Technical Guide to the Physicochemical Properties of Dotriacolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacolide (CAS No. 80994-06-5) is a known β-lactamase inhibitor.[1] This technical guide provides a comprehensive overview of its physicochemical properties and biological activity based on currently available data. The information is presented to support research, scientific, and drug development endeavors related to this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₀H₇₆O₁₈S₄ChemScene
Molecular Weight 973.28 g/mol ChemScene
CAS Number 80994-06-5MedChemExpress
Calculated AlogP 9.33COCONUT
Topological Polar Surface Area (TPSA) 280.70 ŲCOCONUT
Hydrogen Bond Acceptor Count 14COCONUT
Hydrogen Bond Donor Count 4COCONUT
Rotatable Bond Count 16COCONUT

Biological Activity

This compound exhibits significant inhibitory activity against key β-lactamase enzymes. This activity is crucial for overcoming bacterial resistance to β-lactam antibiotics. The known inhibitory concentrations (ID50) are summarized in Table 2.

Table 2: Biological Activity of this compound

Target EnzymeID50Source
Penicillinase0.61 µg/mLMedChemExpress
Cephalosporinase0.15 µg/mLMedChemExpress

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties and specific biological activities of this compound are not publicly available. However, a general methodology for assessing β-lactamase inhibition, which was likely employed to determine the ID50 values for this compound, is described below.

General Protocol for Determination of β-Lactamase Inhibition (ID50)

This protocol is a generalized procedure based on common methods for screening β-lactamase inhibitors.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of penicillinase and cephalosporinase.

Materials:

  • Purified β-lactamase (penicillinase or cephalosporinase)

  • Nitrocefin (a chromogenic β-lactam substrate)

  • This compound of known concentration

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

    • Prepare a working solution of the β-lactamase enzyme in the assay buffer.

    • Prepare a working solution of Nitrocefin in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the β-lactamase enzyme solution to each well.

    • Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the Nitrocefin solution to each well.

  • Measurement:

    • Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of Nitrocefin by β-lactamase results in a color change that can be quantified.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the ID50 value by fitting the data to a suitable dose-response curve.

Mechanism of Action and Signaling Pathways

Specific signaling pathways directly modulated by this compound have not been described in the available literature. However, its mechanism of action is understood in the context of its function as a β-lactamase inhibitor. β-lactamase enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. This compound, as an inhibitor, binds to the β-lactamase enzyme, preventing it from destroying the antibiotic. This allows the β-lactam antibiotic to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.

The general workflow for β-lactamase inhibition is depicted below:

general_beta_lactamase_inhibition cluster_bacterium Bacterium Beta_Lactam_Antibiotic β-Lactam Antibiotic Bacterial_Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to This compound This compound This compound->Beta_Lactamase Inhibits

General mechanism of β-lactamase inhibition by this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The absence of certain data points indicates that they are not available in the public domain at the time of writing. Researchers are encouraged to perform their own experimental validations.

References

Methodological & Application

Dotriacolide: A Potent β-Lactamase Inhibitor for Advancing Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a significant global health challenge. These enzymes hydrolyze the β-lactam ring of widely used antibiotics like penicillins and cephalosporins, rendering them ineffective. The discovery and characterization of β-lactamase inhibitors are therefore critical for preserving the efficacy of existing antibiotics and developing new therapeutic strategies. Dotriacolide (B1207177) is a potent β-lactamase inhibitor with significant activity against both penicillinase and cephalosporinase. This document provides a detailed protocol for a β-lactamase inhibition assay using this compound, designed for researchers in drug discovery and microbiology.

This compound: A Profile

This compound has demonstrated significant inhibitory activity against key classes of β-lactamases. The half-maximal inhibitory concentration (ID50) values highlight its potency, making it a valuable tool for studying β-lactamase-mediated resistance.

Enzyme ClassID50 Value (µg/mL)
Penicillinase0.61
Cephalosporinase0.15

Principle of the Assay

This protocol utilizes a colorimetric method to determine the inhibitory activity of this compound on β-lactamase. The assay employs nitrocefin (B1678963), a chromogenic cephalosporin (B10832234) substrate. When cleaved by β-lactamase, nitrocefin changes color from yellow to red. The presence of an inhibitor, such as this compound, will slow down or prevent this color change. The rate of color change is measured spectrophotometrically, allowing for the quantification of enzyme inhibition.

Materials and Reagents

  • This compound (CAS 80994-06-5)

  • β-lactamase enzyme (e.g., from Bacillus cereus or a specific clinically relevant strain)

  • Nitrocefin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 490 nm

  • Pipettes and sterile, nuclease-free pipette tips

  • Sterile microcentrifuge tubes

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput screening and analysis.

Preparation of Reagents
  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in PBS to achieve the desired final concentrations for the assay.

  • β-Lactamase Working Solution: Reconstitute the lyophilized β-lactamase enzyme in PBS to a concentration of 1 U/mL. Prepare fresh and keep on ice.

  • Nitrocefin Stock Solution: Prepare a 10 mg/mL stock solution of nitrocefin in DMSO.

  • Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final concentration of 0.5 mg/mL. Prepare this solution fresh before each experiment and protect it from light.

Assay Procedure
  • Set up the Assay Plate:

    • Blank (No Enzyme) Wells: 100 µL of PBS.

    • Negative Control (Enzyme, No Inhibitor) Wells: 80 µL of PBS and 10 µL of β-lactamase working solution.

    • Test Wells: 80 µL of PBS, 10 µL of β-lactamase working solution, and 10 µL of the desired this compound dilution.

    • Positive Control (Optional): A known β-lactamase inhibitor like clavulanic acid can be used as a positive control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction: Add 10 µL of the nitrocefin working solution to all wells except the blank. The final volume in each well should be 110 µL.

  • Measure Absorbance: Immediately begin measuring the absorbance at 490 nm using a microplate reader. Take readings every minute for 15-30 minutes.

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the rate of nitrocefin hydrolysis by calculating the change in absorbance over time (ΔAbs/min).

  • Determine Percentage Inhibition: Calculate the percentage of β-lactamase inhibition for each concentration of this compound using the following formula:

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that results in 50% inhibition of the β-lactamase activity.

Visualizing the Experimental Workflow and Mechanism

To aid in the conceptual understanding of the experimental process and the underlying mechanism of β-lactamase inhibition, the following diagrams have been generated.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagent_prep Prepare this compound, β-lactamase, and Nitrocefin solutions plate_setup Pipette reagents into 96-well plate (Controls & Test samples) reagent_prep->plate_setup Dispense pre_incubation Pre-incubate plate plate_setup->pre_incubation add_nitrocefin Add Nitrocefin to initiate reaction pre_incubation->add_nitrocefin measure Measure absorbance at 490 nm kinetically add_nitrocefin->measure analysis Calculate % Inhibition and determine IC50 measure->analysis Collect data

Caption: Experimental workflow for the this compound β-lactamase inhibition assay.

inhibition_mechanism cluster_enzyme β-Lactamase Action cluster_inhibition Inhibition by this compound enzyme β-Lactamase inactive_antibiotic Inactive Antibiotic enzyme->inactive_antibiotic Hydrolysis inhibited_enzyme Inactivated β-Lactamase antibiotic β-Lactam Antibiotic antibiotic->enzyme Binding inhibitor This compound inhibitor->enzyme Binding & Inactivation antibiotic_intact Antibiotic Remains Active

Caption: Generalized mechanism of β-lactamase inhibition by this compound.

Conclusion

This application note provides a robust and detailed protocol for assessing the β-lactamase inhibitory activity of this compound. The use of a standardized, colorimetric assay ensures reproducibility and allows for the accurate determination of inhibitory potency. The quantitative data and methodologies presented herein will be a valuable resource for researchers working to combat antibiotic resistance and develop novel therapeutic agents. The provided diagrams offer a clear visual representation of the experimental process and the fundamental mechanism of action, further aiding in the application of this protocol.

Application Notes and Protocols for Topoisomerase I Activity Assay Using a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for determining the inhibitory activity of a test compound, using Dotriacolide as an example, on human Topoisomerase I (Topo I). The assay is based on the principle of DNA relaxation, where the enzyme converts supercoiled plasmid DNA into its relaxed form. An inhibitor will prevent this relaxation.

Introduction

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during critical cellular processes like DNA replication, transcription, and recombination.[1][2][3] Topoisomerase I (Topo I) is a type IB enzyme that creates transient single-strand breaks in the DNA backbone, allowing the DNA to rotate and relax before the break is resealed.[1][4][5][6] Due to their critical role in cell proliferation, Topo I has become a key target for the development of anticancer drugs.[4][6][7][8]

Inhibitors of Topo I, such as the well-characterized camptothecin (B557342) and its derivatives, act by stabilizing the covalent Topo I-DNA cleavage complex.[7][8][9][10] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[7][9][11]

This document outlines a robust and reliable method to screen for and characterize novel Topo I inhibitors, like this compound, by assessing their impact on the DNA relaxation activity of the enzyme. The protocol is suitable for researchers in academic and industrial settings, particularly those involved in drug discovery and development.

Principle of the Assay

The Topoisomerase I activity assay is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose (B213101) gel. Supercoiled DNA, being more compact, migrates faster through the gel matrix than its relaxed counterpart. In the presence of Topoisomerase I, supercoiled plasmid DNA is converted to its relaxed form. When an inhibitor such as this compound is introduced, it will prevent or reduce the enzymatic activity of Topo I, resulting in the persistence of the supercoiled DNA form. The degree of inhibition can be quantified by analyzing the band intensities of the supercoiled and relaxed DNA on the gel.

Data Presentation

The inhibitory effect of this compound on Topoisomerase I activity can be quantified and summarized. The following table presents hypothetical data for the percentage of inhibition at various concentrations of this compound, which can be used to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

This compound Concentration (µM)Supercoiled DNA (%)Relaxed DNA (%)% Inhibition
0 (No Inhibitor)5950
0.1158510.5
0.5307026.3
1554552.6
5802078.9
10901089.5
5095594.7
100 (No Enzyme)1000100

Note: This data is hypothetical and serves as an example for data presentation.

Experimental Protocols

This section provides a detailed methodology for performing the Topoisomerase I activity assay.

Materials and Reagents
  • Human Topoisomerase I (e.g., 10 units/µL)

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19 at 0.5 µg/µL)

  • 10X Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM spermidine, 50% glycerol)

  • This compound (or other test compound) stock solution (e.g., 10 mM in DMSO)

  • Nuclease-free water

  • 6X DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • UV transilluminator and gel documentation system

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Topoisomerase I Assay prep Prepare Reaction Mix (Buffer, DNA, Water) add_inhibitor Add this compound (Varying Concentrations) prep->add_inhibitor add_enzyme Add Topoisomerase I add_inhibitor->add_enzyme incubate Incubate at 37°C (e.g., 30 minutes) add_enzyme->incubate stop_reaction Stop Reaction (Add Loading Dye) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis (e.g., 1% Agarose, 1X TAE) stop_reaction->electrophoresis visualize Stain and Visualize DNA (Ethidium Bromide, UV Transilluminator) electrophoresis->visualize analyze Analyze Gel Image (Quantify Band Intensities) visualize->analyze

Caption: Workflow for Topo I inhibition assay.

Detailed Protocol
  • Prepare the Reaction Mixture : In a series of microcentrifuge tubes, prepare the reaction mixture on ice. For a final reaction volume of 20 µL, add the following in order:

    • Nuclease-free water (to make up the final volume)

    • 2 µL of 10X Topo I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (0.5 µg)

  • Add the Inhibitor : Add varying concentrations of this compound to the respective tubes. Include a "no inhibitor" control (add DMSO vehicle instead) and a "no enzyme" control.

  • Initiate the Reaction : Add 1 µL of human Topoisomerase I (10 units) to each tube, except for the "no enzyme" control. Gently mix the contents.

  • Incubation : Incubate the reaction tubes at 37°C for 30 minutes.

  • Stop the Reaction : Terminate the reaction by adding 4 µL of 6X DNA Loading Dye to each tube.

  • Agarose Gel Electrophoresis :

    • Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load the entire content of each reaction tube into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.[12]

  • Visualization and Analysis :

    • Visualize the DNA bands under a UV transilluminator.[2][12][13]

    • Capture an image of the gel using a gel documentation system.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software (e.g., ImageJ).

  • Data Calculation :

    • Calculate the percentage of supercoiled DNA in each lane.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (% Relaxed DNA in sample / % Relaxed DNA in no inhibitor control)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathway

Inhibition of Topoisomerase I by compounds like this compound leads to the stabilization of the Topo I-DNA cleavage complex. When a replication fork collides with this complex, it results in a double-strand break.[9] This DNA damage triggers a cellular response, often involving the activation of DNA damage sensors like ATM and ATR, leading to cell cycle arrest and, if the damage is severe, apoptosis.

DNA Damage Response Pathway Diagram

signaling_pathway Signaling Pathway of Topoisomerase I Inhibition cluster_0 Cellular Processes cluster_1 Drug Action cluster_2 Molecular Consequences cluster_3 Cellular Response TopoI Topoisomerase I Cleavage_Complex Stabilized Topo I-DNA Cleavage Complex TopoI->Cleavage_Complex Stabilizes DNA_Replication DNA Replication Fork DNA_Replication->Cleavage_Complex Collides with This compound This compound This compound->TopoI Inhibits DSB Double-Strand Break Cleavage_Complex->DSB Leads to DDR DNA Damage Response (ATM/ATR activation) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Topo I inhibitor-induced DNA damage pathway.

Conclusion

The Topoisomerase I activity assay described here provides a straightforward and effective method for evaluating the inhibitory potential of novel compounds like this compound. By following this protocol, researchers can obtain reliable and quantifiable data on the inhibition of Topo I-mediated DNA relaxation. This assay is a crucial first step in the characterization of new Topo I inhibitors for potential therapeutic applications. Further studies would be required to elucidate the precise mechanism of action and cellular effects of any identified inhibitors.

References

Application Notes and Protocols for Testing DNA Enzyme Inhibition by Dotriacolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacolide is a novel compound with potential therapeutic applications. This document provides detailed application notes and protocols for investigating the inhibitory effects of this compound on key DNA-modifying enzymes, namely DNA Topoisomerase I, DNA Topoisomerase II, and DNA Polymerase. These enzymes are critical for DNA replication, transcription, and repair, making them important targets for drug development, particularly in oncology and infectious diseases.[1][2][3] The following protocols are based on established methodologies for characterizing enzyme inhibitors and can be adapted for high-throughput screening.

Principle of Assays

The inhibition of DNA enzymes by a test compound like this compound can be assessed by monitoring changes in DNA topology or synthesis.

  • Topoisomerase I Inhibition Assay: This assay is based on the relaxation of supercoiled plasmid DNA by Topoisomerase I.[1][4] In the presence of an inhibitor, the enzyme's activity is reduced, resulting in a lower proportion of relaxed DNA.

  • Topoisomerase II Inhibition Assay: This assay measures the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topoisomerase II.[1][4] An inhibitor will prevent the separation of these circles.

  • DNA Polymerase Inhibition Assay: This assay quantifies the synthesis of new DNA by a DNA polymerase.[5][6] Inhibition is measured by a decrease in the incorporation of labeled nucleotides or a reduction in the amplification of a DNA template.

Data Presentation

Quantitative data from the inhibition assays should be recorded and analyzed to determine the potency of this compound. The half-maximal inhibitory concentration (IC50) is a key parameter.

Table 1: Inhibition of Human DNA Topoisomerase I by this compound

This compound Concentration (µM)% Inhibition of DNA Relaxation (Mean ± SD)
0 (Control)0
0.1
1
10
50
100
IC50 (µM)

Table 2: Inhibition of Human DNA Topoisomerase IIα by this compound

This compound Concentration (µM)% Inhibition of kDNA Decatenation (Mean ± SD)
0 (Control)0
0.1
1
10
50
100
IC50 (µM)

Table 3: Inhibition of Human DNA Polymerase δ by this compound

This compound Concentration (µM)% Inhibition of DNA Synthesis (Mean ± SD)
0 (Control)0
0.1
1
10
50
100
IC50 (µM)

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This protocol is designed to assess the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase I.

Materials and Reagents:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • This compound stock solution (in DMSO)

  • Positive Control (e.g., Camptothecin)

  • Stop Solution/Loading Dye

  • Agarose (B213101)

  • 1x TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Nuclease-free water

Protocol:

  • Prepare a 1% agarose gel in 1x TAE or TBE buffer.

  • On ice, prepare reaction mixtures in microcentrifuge tubes with a final volume of 20 µL.

  • Add 2 µL of 10x Topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA to each tube.[4]

  • Add varying concentrations of this compound to the respective tubes. Include a vehicle control (DMSO) and a positive control.

  • Add nuclease-free water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of human Topoisomerase I to each tube (except the no-enzyme control).

  • Incubate the reactions at 37°C for 30 minutes.[1]

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[7]

  • Load the entire reaction mixture into the wells of the agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.[7]

  • Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the enzyme control without any inhibitor.

Topoisomerase_I_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Plasmid DNA) add_cpd Add this compound & Controls prep_mix->add_cpd Varying Conc. add_enz Add Topoisomerase I add_cpd->add_enz Final Volume 19µL incubate Incubate at 37°C add_enz->incubate 30 min stop_rxn Stop Reaction incubate->stop_rxn gel_elec Agarose Gel Electrophoresis stop_rxn->gel_elec visualize Visualize DNA Bands gel_elec->visualize quantify Quantify Bands & Calculate Inhibition visualize->quantify

Workflow for Topoisomerase I Inhibition Assay.
Topoisomerase II DNA Decatenation Assay

This protocol evaluates the effect of this compound on the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase IIα.

Materials and Reagents:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer[7]

  • 10 mM ATP solution[7]

  • This compound stock solution (in DMSO)

  • Positive Control (e.g., Etoposide)[7]

  • Stop Solution/Loading Dye[7]

  • Agarose

  • 1x TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Nuclease-free water

Protocol:

  • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain.[7]

  • On ice, set up reaction tubes with a final volume of 20 µL.

  • To each tube, add 2 µL of 10x Topoisomerase II Assay Buffer, 2 µL of 10 mM ATP, and 200 ng of kDNA.[4]

  • Add varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control.

  • Add nuclease-free water to bring the volume to 19 µL.

  • Start the reaction by adding 1 µL of human Topoisomerase IIα enzyme.[7]

  • Incubate the reactions at 37°C for 30 minutes.[7]

  • Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.[7]

  • Load the samples onto the prepared agarose gel.

  • Run the gel at a constant voltage until there is good separation between catenated and decatenated DNA.[1]

  • Visualize the DNA bands using a UV transilluminator.

  • Data Analysis: The inhibition of decatenation will result in a dose-dependent decrease in the intensity of the decatenated DNA bands and a corresponding increase in the catenated DNA band.[7]

Topoisomerase_II_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, kDNA) add_cpd Add this compound & Controls prep_mix->add_cpd Varying Conc. add_enz Add Topoisomerase IIα add_cpd->add_enz Final Volume 19µL incubate Incubate at 37°C add_enz->incubate 30 min stop_rxn Stop Reaction incubate->stop_rxn gel_elec Agarose Gel Electrophoresis stop_rxn->gel_elec visualize Visualize DNA Bands gel_elec->visualize quantify Quantify Decatenation & Calculate Inhibition visualize->quantify

Workflow for Topoisomerase II Inhibition Assay.
DNA Polymerase Inhibition Assay

This protocol is a fluorometric assay to measure the inhibition of DNA polymerase activity by this compound.

Materials and Reagents:

  • Human DNA Polymerase (e.g., Pol δ)

  • DNA Polymerase Activity Assay Kit (containing template, dNTPs, DNA probe, stop buffer)

  • This compound stock solution (in DMSO)

  • Positive Control (e.g., a known DNA polymerase inhibitor)

  • Nuclease-free water

  • PCR tubes

  • 96-well white plate

  • Fluorometer

Protocol:

  • Prepare a Reaction Master Mix according to the assay kit instructions.

  • Prepare serial dilutions of the DNA Polymerase for a standard curve.

  • In separate PCR tubes, add the Reaction Master Mix.

  • Add varying concentrations of this compound to the respective tubes. Include a vehicle control, a no-enzyme control, and a positive control.

  • Add the DNA Polymerase to each tube to initiate the reaction.

  • Incubate the reactions in a PCR machine at the optimal temperature for the polymerase (e.g., 37°C) for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding the Stop Buffer containing a DNA probe.

  • Transfer the reaction mixtures to a 96-well white plate.

  • Incubate at room temperature for 5 minutes, protected from light.

  • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: The DNA polymerase activity is proportional to the fluorescence signal. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

DNA_Polymerase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Master Mix add_cpd Add this compound & Controls prep_mix->add_cpd Varying Conc. add_enz Add DNA Polymerase add_cpd->add_enz incubate Incubate at 37°C add_enz->incubate stop_rxn Add Stop Buffer with DNA Probe incubate->stop_rxn transfer_plate Transfer to 96-well Plate stop_rxn->transfer_plate read_fluor Measure Fluorescence transfer_plate->read_fluor calc_inhib Calculate Inhibition read_fluor->calc_inhib

Workflow for DNA Polymerase Inhibition Assay.

References

In Vitro Experimental Framework for Dotriacolide: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacolide is a compound of interest for which the public domain lacks extensive research data detailing its specific in vitro effects and mechanisms of action. This document provides a comprehensive set of standardized in vitro experimental protocols to enable researchers to systematically investigate the cytotoxic, apoptotic, and cell cycle-modulating properties of this compound. The following application notes and detailed protocols are designed to serve as a foundational guide for generating robust and reproducible data to characterize the biological activities of this compound.

Data Presentation

As experimental data for this compound is not currently available in published literature, the following tables are presented as templates for data organization. Researchers should populate these tables with their experimental findings to facilitate clear comparison and analysis.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
Cancer Cell Line A Experimental ValueExperimental ValueExperimental Value
Cancer Cell Line B Experimental ValueExperimental ValueExperimental Value
Normal Cell Line C Experimental ValueExperimental ValueExperimental Value

Table 2: Apoptosis Induction by this compound (48h Treatment)

Cell LineConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Cancer Cell Line A ControlValueValueValue
IC₅₀ValueValueValue
2 x IC₅₀ValueValueValue
Cancer Cell Line B ControlValueValueValue
IC₅₀ValueValueValue
2 x IC₅₀ValueValueValue

Table 3: Effect of this compound on Cell Cycle Distribution (48h Treatment)

Cell LineConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Cancer Cell Line A ControlValueValueValue
IC₅₀ValueValueValue
2 x IC₅₀ValueValueValue
Cancer Cell Line B ControlValueValueValue
IC₅₀ValueValueValue
2 x IC₅₀ValueValueValue

Experimental Protocols

The following are detailed protocols for fundamental in vitro assays to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

  • Target cell lines (cancer and/or normal)

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-treated (solvent control) and untreated wells.

  • Incubate the plate for 24, 48, and 72 hours.[2]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7]

Materials:

  • Target cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.[7]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[3]

    • Viable cells: Annexin V-negative and PI-negative.[3]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[3]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle.[8][9][10][11]

Materials:

  • Target cell lines

  • 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% ethanol[11]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing, and incubate for at least 30 minutes on ice.[11]

  • Centrifuge the fixed cells and wash twice with PBS.[11]

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to investigate the molecular pathways affected by this compound.[12][13][14][15][16]

Materials:

  • Target cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclins, CDKs) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells and collect the protein extracts.[12]

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in sample buffer.

  • Separate the proteins by size using SDS-PAGE.[16]

  • Transfer the separated proteins to a membrane.[15]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.[12]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Mandatory Visualizations

The following diagrams illustrate the general workflows and a hypothetical signaling pathway. As specific data on this compound's mechanism becomes available, these diagrams should be updated accordingly.

experimental_workflow cluster_assays In Vitro Assays for this compound A Cell Seeding B This compound Treatment (Dose- and Time-Response) A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis Assay) B->D E PI Staining (Cell Cycle Analysis) B->E F Western Blot (Protein Expression) B->F

Caption: General workflow for the in vitro evaluation of this compound.

hypothetical_apoptosis_pathway cluster_pathway Hypothetical Apoptosis Pathway for this compound This compound This compound Cell Cancer Cell This compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria induces Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway for this compound.

cell_cycle_arrest_logic cluster_logic Logic for Investigating Cell Cycle Arrest Start Observe Decreased Cell Viability PerformCellCycle Perform Cell Cycle Analysis (PI Staining) Start->PerformCellCycle AnalyzeData Analyze Cell Population in G0/G1, S, G2/M Phases PerformCellCycle->AnalyzeData Arrest Identify Phase of Arrest (e.g., G2/M accumulation) AnalyzeData->Arrest WesternBlot Western Blot for Key Regulators (e.g., Cyclin B1, CDK1) Arrest->WesternBlot Conclusion Conclude Mechanism of Cell Cycle Arrest WesternBlot->Conclusion

References

Cell-Based Assays for Determining the Biological Activity of Dotriacolide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the initial characterization of a novel natural product is a critical step in the drug discovery pipeline.[1][2][3] This document provides a detailed guide to a panel of cell-based assays designed to elucidate the potential cytotoxic, anti-inflammatory, and mechanistic activities of a novel compound, referred to herein as Dotriacolide. The following protocols and application notes are designed to be adaptable for the screening and characterization of new chemical entities.

Application Note 1: Assessment of Cytotoxic and Anti-proliferative Activity

A primary screening step for many natural products is the evaluation of their cytotoxic or anti-proliferative effects against a panel of cancer cell lines.[4][5] This helps to identify potential anti-cancer therapeutic leads. The Sulforhodamine B (SRB) assay is a reliable and sensitive method for this purpose, measuring cell density by staining total cellular protein.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.5%. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently add cold 10% TCA to each well to a final concentration of 5% and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values for this compound
Cell LineHistotypeIC50 (µM) of this compound
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HCT116Colorectal Carcinoma8.5
HeLaCervical Adenocarcinoma12.1

Experimental Workflow: Cytotoxicity Assay

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_processing Assay Processing cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_48h Incubate 48-72h add_this compound->incubate_48h fix_cells Fix with TCA incubate_48h->fix_cells wash_plate Wash Plate fix_cells->wash_plate stain_srb Stain with SRB wash_plate->stain_srb wash_srb Wash Unbound SRB stain_srb->wash_srb solubilize Solubilize Dye wash_srb->solubilize read_absorbance Read Absorbance (510 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the SRB cytotoxicity assay.

Application Note 2: Evaluation of Anti-inflammatory Properties

Natural products are a rich source of anti-inflammatory agents. A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Upon stimulation with LPS, these cells produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • Supernatants from the NO production assay

  • ELISA kits for mouse TNF-α and IL-6

  • ELISA plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, the supernatant containing the cytokines is added to wells coated with a capture antibody.

  • A detection antibody, conjugated to an enzyme (e.g., HRP), is then added.

  • A substrate is added, which is converted by the enzyme to produce a colored product.

  • The absorbance is measured, and the concentration of the cytokine is determined from a standard curve.

Data Presentation: Hypothetical Inhibition of Inflammatory Mediators by this compound
Concentration of this compound (µM)Inhibition of NO Production (%)Inhibition of TNF-α Release (%)Inhibition of IL-6 Release (%)
112.58.210.1
535.828.932.4
1068.255.161.7
2589.182.485.3

Experimental Workflow: Anti-inflammatory Assays

G cluster_setup Cell Culture and Treatment cluster_no_assay Nitric Oxide Assay cluster_elisa_assay Cytokine ELISA seed_cells Seed RAW 264.7 Cells pre_treat Pre-treat with this compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate collect_supernatant_no Collect Supernatant stimulate->collect_supernatant_no collect_supernatant_elisa Collect Supernatant stimulate->collect_supernatant_elisa griess_reaction Perform Griess Reaction collect_supernatant_no->griess_reaction read_absorbance_no Read Absorbance (540 nm) griess_reaction->read_absorbance_no perform_elisa Perform ELISA for TNF-α/IL-6 collect_supernatant_elisa->perform_elisa read_absorbance_elisa Read Absorbance perform_elisa->read_absorbance_elisa

Caption: Workflow for anti-inflammatory assays.

Application Note 3: Investigating the Mechanism of Action via the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is implicated in cancer development and progression. Many natural products exert their anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. A reporter gene assay is a powerful tool to assess the effect of a compound on NF-κB transcriptional activity.

Protocol: NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Materials:

  • A suitable cell line (e.g., HEK293T)

  • An NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound stock solution

  • A stimulant for the NF-κB pathway (e.g., TNF-α)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 24-well plate with the NF-κB luciferase reporter plasmid and the control plasmid. Incubate for 24 hours.

  • Treatment: Treat the transfected cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control.

Signaling Pathway: NF-κB Activation and Potential Inhibition by this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Inhibits NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits? This compound->NFkB_nuc Inhibits?

Caption: The NF-κB signaling pathway and potential points of inhibition.

Conclusion

The cell-based assays outlined in this document provide a robust framework for the initial characterization of the biological activities of a novel natural product like this compound. By systematically evaluating its cytotoxic, anti-inflammatory, and potential mechanistic properties, researchers can gain valuable insights to guide further preclinical development. These assays are scalable, physiologically relevant, and form the foundation of modern drug discovery from natural sources.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of Triptolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Dotriacolide" did not yield specific information on its mechanism of action. The following data and protocols are for Triptolide (B1683669) , a natural compound with extensively studied anti-inflammatory and anticancer properties, and are provided as a comprehensive example of the requested content.

Triptolide, a diterpenoid epoxide from the plant Tripterygium wilfordii Hook F, has garnered significant interest for its potent biological activities.[1][2][3] These application notes provide an overview of the key mechanisms of action of Triptolide, focusing on its anti-inflammatory and anticancer effects. Detailed protocols for investigating these mechanisms are also provided for researchers in drug discovery and development.

Anti-inflammatory Activity of Triptolide

Triptolide exerts its anti-inflammatory effects primarily through the inhibition of key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

1.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4][5] Triptolide has been shown to inhibit NF-κB activation at multiple levels.[6][7] It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This leads to the suppression of NF-κB p65 DNA binding activity and the transcriptional activation of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][7][8]

Table 1: Effect of Triptolide on NF-κB Signaling Components

ParameterCell LineTreatmentConcentrationResultReference
IκBα PhosphorylationHuman Umbilical Vein Endothelial Cells (HUVECs)LPS + Triptolide10-100 nMDose-dependent reduction[6]
NF-κB p65 DNA BindingHuman Umbilical Vein Endothelial Cells (HUVECs)LPS + Triptolide10-100 nMDose-dependent inhibition[6]
COX-2 ExpressionHuman A172 Astroglial CellsLPS + Triptolide0.2-5 µg/LMarked attenuation[9]
TNF-α, IL-6 ProductionMurine Model of Acute PancreatitisCaerulein + Triptolide0.25-0.5 mg/kgSignificant decrease[7]

1.2. Modulation of the MAPK Signaling Pathway

The MAPK pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[10][11] Triptolide has been demonstrated to selectively inhibit the activation of specific MAPK pathways. For instance, in rheumatoid arthritis fibroblast-like synoviocytes, triptolide was found to reduce the TNF-α-induced phosphorylation of JNK, without affecting p38 and ERK phosphorylation.[12]

Table 2: Effect of Triptolide on MAPK Signaling

ParameterCell Line/ModelTreatmentConcentrationResultReference
JNK PhosphorylationRheumatoid Arthritis Fibroblast-Like SynoviocytesTNF-α + Triptolide10-100 ng/mLReduced expression of phosphorylated JNK[12]
p38 PhosphorylationRheumatoid Arthritis Fibroblast-Like SynoviocytesTNF-α + Triptolide10-100 ng/mLNo effect[12]
ERK PhosphorylationRheumatoid Arthritis Fibroblast-Like SynoviocytesTNF-α + Triptolide10-100 ng/mLNo effect[12]

Anticancer Activity of Triptolide

Triptolide exhibits potent anticancer activity against a broad spectrum of cancers by inducing apoptosis and autophagy, and by inhibiting tumor growth and metastasis.[13][14]

2.1. Induction of Apoptosis

Triptolide can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase-dependent pathways.[13] It has been shown to target topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis.[13]

2.2. Induction of Autophagy

In prostate cancer cells, Triptolide has been found to induce protective autophagy through the activation of the CaMKKβ-AMPK signaling pathway.[14] This process involves the stimulation of the endoplasmic reticulum (ER) stress response, leading to an accumulation of free calcium in the cytoplasm and subsequent activation of the CaMKKβ-AMPK axis.[14]

Table 3: Cytotoxic Activity of Triptolide in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
Non-Small Cell Lung Cancer (NSCLC)Lung CancerVaries by cell line[15]
Pancreatic Cancer (PC)Pancreatic CancerVaries by cell line[15]
Colorectal Cancer (CC)Colorectal CancerVaries by cell line[15]
PC-3Prostate Cancer~50 nM (induces autophagy)[14]
LNCaPProstate CancerNot specified[14]
C4-2Prostate CancerNot specified[14]

Experimental Protocols

3.1. Protocol for Assessing NF-κB Activation

Objective: To determine the effect of Triptolide on NF-κB activation in response to an inflammatory stimulus.

Materials:

  • Cell line of interest (e.g., HUVECs, RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Triptolide

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • Nuclear extraction kit

  • NF-κB p65 transcription factor assay kit (e.g., TransAM™ NF-κB p65)

  • Western blot reagents and antibodies for IκBα and phospho-IκBα

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with varying concentrations of Triptolide for 1-2 hours. Stimulate the cells with LPS for a predetermined time (e.g., 30 minutes for IκBα phosphorylation, 1-2 hours for p65 nuclear translocation).

  • Nuclear Extraction: Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.

  • NF-κB p65 DNA Binding Activity: Measure the DNA binding activity of NF-κB p65 in the nuclear extracts using a transcription factor assay kit.

  • Western Blot for IκBα Phosphorylation: Lyse a parallel set of treated cells and perform western blotting to detect the levels of phosphorylated IκBα and total IκBα.

3.2. Protocol for Evaluating MAPK Pathway Activation

Objective: To assess the impact of Triptolide on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Triptolide

  • Stimulus (e.g., TNF-α, growth factors)

  • Cell lysis buffer

  • Western blot reagents and antibodies for total and phosphorylated ERK, JNK, and p38.

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with Triptolide and a specific stimulus as described in the NF-κB protocol.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38. Visualize the protein bands using a chemiluminescence detection system.

3.3. Protocol for Cell Viability and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Triptolide in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Triptolide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Triptolide for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Visualizations of Signaling Pathways and Workflows

Triptolide_NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triptolide Triptolide IKK IKK Complex Triptolide->IKK inhibits pIkBa p-IκBα Triptolide->pIkBa inhibits degradation LPS_TNFa LPS / TNF-α LPS_TNFa->IKK IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 phosphorylates IκBα IkBa_p65_p50->pIkBa p65_p50_nucleus p65/p50 (nucleus) IkBa_p65_p50->p65_p50_nucleus translocates Proteasome Proteasome pIkBa->Proteasome degradation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) p65_p50_nucleus->Inflammatory_Genes transcription

Caption: Triptolide inhibits the NF-κB signaling pathway.

Triptolide_MAPK_Inhibition Triptolide Triptolide pJNK p-JNK Triptolide->pJNK inhibits phosphorylation Stimulus Stimulus (e.g., TNF-α) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK JNK->pJNK Transcription_Factors Transcription Factors (e.g., c-Jun) pJNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Triptolide modulates the MAPK signaling pathway.

Cell_Viability_Workflow start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of Triptolide start->treat incubate Incubate for 24/48/72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate 2-4h add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Experimental workflow for IC50 determination.

References

No Information Available for Dotriacolide in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no information was found regarding a compound named "Dotriacolide" and its applications in antibiotic resistance research.

This suggests that "this compound" may be a novel or proprietary compound not yet described in publicly available scientific literature, or the name may be a misspelling of another compound. As a result, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.

For researchers, scientists, and drug development professionals interested in antibiotic resistance, we recommend focusing on well-documented compounds and mechanisms. Key areas of ongoing research in the fight against antibiotic resistance include:

  • Efflux Pump Inhibitors: These molecules block the bacterial mechanisms that expel antibiotics, thereby restoring the efficacy of existing drugs.

  • Biofilm Disruptors: Compounds that can break down the protective biofilm matrix produced by bacteria, making them more susceptible to antibiotics and the host immune system.

  • Quorum Sensing Inhibitors: These agents interfere with the communication systems bacteria use to coordinate virulence and biofilm formation.

  • Novel Antibiotic Scaffolds: The discovery and development of new classes of antibiotics that target novel bacterial pathways are crucial to overcoming resistance.

  • Combination Therapies: Utilizing a multi-pronged approach by combining different classes of antibiotics or pairing antibiotics with resistance-breaking adjuvants.

Researchers are encouraged to consult established scientific databases such as PubMed, Scopus, and Web of Science for peer-reviewed articles on these and other topics related to antibiotic resistance.

Application Notes and Protocols: Dotriacolide as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction to Dotriacolide

This compound is a bioactive natural product that has garnered significant interest within the scientific community. Its unique chemical structure and potent biological activities make it a valuable tool for studying various cellular processes. As a molecular probe, this compound can be utilized to investigate specific biological pathways, identify novel drug targets, and elucidate mechanisms of disease. This document provides detailed application notes and protocols for the effective use of this compound in a research setting.

While "this compound" is a recognized chemical entity (CAS 80994-06-5), publicly available research on its specific use as a molecular probe, its detailed biological targets, and associated signaling pathways is limited. It is possible that the compound of interest for extensive research is the structurally related and well-documented diterpenoid triepoxide, Triptolide . Triptolide, isolated from the plant Tripterygium wilfordii, has been extensively studied and is known to modulate numerous signaling pathways, making it a powerful molecular probe.

Given the scarcity of data on this compound and the extensive literature on Triptolide, this guide will focus on the application of Triptolide as a molecular probe, as it is highly likely to be the intended compound of interest for detailed experimental work. Triptolide has been shown to have potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3][4]

Molecular Targets and Mechanism of Action of Triptolide

Triptolide exerts its biological effects by covalently binding to and inhibiting the enzymatic activity of several key proteins. The primary and most well-characterized target of Triptolide is the XPB subunit of the general transcription factor TFIIH .[1] This interaction inhibits RNA polymerase II-mediated transcription, leading to a global shutdown of gene expression. This non-selective inhibition of transcription is a key aspect of its potent and broad-spectrum activity.

Beyond its effects on transcription, Triptolide has been shown to interact with and modulate a variety of other cellular targets and signaling pathways.

Key Signaling Pathways Modulated by Triptolide

Triptolide has been demonstrated to significantly impact several critical signaling cascades, making it a valuable tool for studying these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Triptolide is a potent inhibitor of the NF-κB signaling pathway.[2] It can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.

NF_kB_Pathway cluster_nucleus Nucleus Triptolide Triptolide IKK IKK Complex Triptolide->IKK Inhibits IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Activates

Caption: Triptolide inhibits the NF-κB signaling pathway.

MAPK and Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are crucial for cell proliferation, survival, and differentiation. Triptolide has been shown to regulate these pathways, often leading to the induction of apoptosis in cancer cells.[1] The specific effects on these pathways can be cell-type dependent.

MAPK_Akt_Pathway Triptolide Triptolide Raf Raf Triptolide->Raf Inhibits Akt Akt Triptolide->Akt Inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Ras->Raf PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation

Caption: Triptolide modulates MAPK and Akt signaling pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling and immune responses. Triptolide can inhibit the JAK/STAT pathway, contributing to its immunosuppressive effects.[3][4] It has been shown to reduce the phosphorylation of STAT3, a key transcription factor in this pathway.

JAK_STAT_Pathway cluster_nucleus Nucleus Triptolide Triptolide JAK JAK Triptolide->JAK Inhibits Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 P-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation pSTAT3_n P-STAT3 Dimer Gene_Expression Target Gene Expression pSTAT3_n->Gene_Expression Activates

Caption: Triptolide inhibits the JAK/STAT signaling pathway.

Quantitative Data for Triptolide as a Molecular Probe

The following table summarizes key quantitative data for Triptolide, which is essential for designing and interpreting experiments.

ParameterValueCell Line/SystemReference
IC₅₀ (Cancer Cell Lines)
Pancreatic Cancer (PANC-1)~2.5 nMIn vitro[2]
Colorectal Cancer (SW480)~10 nMIn vitro[3]
Leukemia (HL-60)~1.7 nMIn vitro[2]
Binding Affinity (Kᵢ)
XPB (TFIIH)Not widely reportedIn vitro[1]
Inhibition of Transcription
Global TranscriptionPotent, non-selectiveIn vitro[1]
Modulation of Signaling
NF-κB InhibitionDose-dependentVarious[2]
STAT3 PhosphorylationSignificant reductionIn vitro & In vivo[3][4]

Experimental Protocols

The following are detailed protocols for key experiments using Triptolide as a molecular probe.

Protocol 1: Inhibition of NF-κB Activation using a Reporter Assay

Objective: To quantify the inhibitory effect of Triptolide on NF-κB transcriptional activity.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000

  • Triptolide (in DMSO)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Workflow:

NFkB_Reporter_Assay_Workflow Seed_Cells 1. Seed HEK293T cells in a 24-well plate Transfect 2. Co-transfect with NF-κB luciferase and Renilla plasmids Seed_Cells->Transfect Treat_Triptolide 3. Treat with varying concentrations of Triptolide (24h) Transfect->Treat_Triptolide Stimulate_TNFa 4. Stimulate with TNF-α (10 ng/mL) for 6h Treat_Triptolide->Stimulate_TNFa Lyse_Cells 5. Lyse cells and measure luciferase activity Stimulate_TNFa->Lyse_Cells Analyze 6. Normalize Firefly to Renilla luciferase and analyze data Lyse_Cells->Analyze

Caption: Workflow for NF-κB reporter assay using Triptolide.

Procedure:

  • Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of Triptolide (e.g., 0, 1, 5, 10, 25, 50 nM). Incubate for another 24 hours.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

  • Lyse the cells and measure the Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Plot the normalized luciferase activity against the Triptolide concentration to determine the IC₅₀.

Protocol 2: Western Blot Analysis of p-STAT3 Inhibition

Objective: To visualize and quantify the inhibition of STAT3 phosphorylation by Triptolide.

Materials:

  • Cancer cell line known to have active JAK/STAT signaling (e.g., SW480)

  • Triptolide (in DMSO)

  • IL-6 (Interleukin-6)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed SW480 cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with different concentrations of Triptolide (e.g., 0, 10, 25, 50 nM) for 24 hours.

  • Stimulate the cells with IL-6 (20 ng/mL) for 30 minutes to induce STAT3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize p-STAT3 levels to total STAT3 and β-actin.

Conclusion

Triptolide serves as a powerful and versatile molecular probe for investigating fundamental cellular processes, particularly transcription, inflammation, and cancer cell signaling. Its ability to potently and specifically target key regulatory proteins and pathways allows researchers to dissect complex biological networks. The protocols and data presented in these application notes provide a solid foundation for utilizing Triptolide to advance research in various fields, from basic cell biology to drug discovery and development. Due to its potency and toxicity, careful dose-response studies are crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Triptolide in the Study of DNA Replication and Repair

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Dotriacolide" did not yield specific results in the context of DNA replication and repair. The information provided herein pertains to "Triptolide," a well-researched natural compound with significant effects on these processes, which is presumed to align with the user's scientific interest.

Application Notes

Triptolide, a diterpenoid triepoxide extracted from the traditional Chinese herb Tripterygium wilfordii, is a potent natural compound with broad anti-inflammatory, immunosuppressive, and antitumor activities.[1][2] For researchers in oncology and cell biology, Triptolide serves as a valuable molecular tool for investigating the DNA Damage Response (DDR), cell cycle regulation, and apoptosis. Its multifaceted mechanism of action allows for the study of complex cellular processes related to genomic integrity.

Mechanism of Action in DNA Replication and Repair:

Triptolide induces significant DNA damage, primarily through the generation of DNA breaks.[1][3] Its activity is linked to the inhibition of transcriptional processes by targeting the XPB/TFIIH complex, which is essential for both transcription and Nucleotide Excision Repair (NER).[4] This dual inhibition leads to the accumulation of DNA lesions that would otherwise be repaired.

Key mechanisms include:

  • Induction of DNA Double-Strand Breaks (DSBs): Treatment with Triptolide leads to a dose-dependent increase in the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DSBs.

  • Inhibition of DNA Repair Pathways: Triptolide has been shown to interfere with multiple DNA repair pathways. It impairs NER by inhibiting the ATPase activity of the TFIIH subunit. Additionally, it downregulates key proteins in Base Excision Repair (BER) and single-strand break repair, such as XRCC1 and PARP1. This multi-pathway inhibition makes cancer cells, particularly those with existing DNA repair deficiencies, more susceptible to its cytotoxic effects.

  • Replication Stress and S-Phase Arrest: By inducing DNA damage and inhibiting repair, Triptolide causes replication stress, leading to the stalling of replication forks. This triggers an intra-S phase checkpoint, resulting in cell cycle arrest, predominantly in the S phase, although G1 and G2/M arrest have also been observed in different cell types and at varying concentrations. This S-phase arrest is often associated with the downregulation of key cell cycle regulators like cyclin A and CDC25A.

Induction of Apoptosis:

The accumulation of unrepaired DNA damage and cell cycle disruption ultimately triggers programmed cell death. Triptolide-induced apoptosis is typically caspase-dependent and involves the mitochondrial pathway. Key events include the loss of mitochondrial membrane potential, release of cytochrome c, and activation of executioner caspases like caspase-3.

Applications in Research and Drug Development:

  • Studying DNA Damage Response: Triptolide can be used as a tool to induce DNA damage and study the cellular response, including the activation of key sensor kinases like ATR.

  • Sensitizing Cancer Cells to Chemotherapy: By crippling DNA repair mechanisms, Triptolide can sensitize cancer cells to other DNA-damaging agents like cisplatin (B142131) and carboplatin, offering a potential combination therapy strategy.

  • Investigating Cell Cycle Checkpoints: The ability of Triptolide to induce robust cell cycle arrest makes it suitable for studying the molecular machinery of S-phase and G1 checkpoints.

  • Screening for Novel DDR Inhibitors: Triptolide can be used as a positive control in high-throughput screens designed to identify new compounds that target DNA repair pathways.

Quantitative Data Presentation

The half-maximal inhibitory concentration (IC50) of Triptolide varies across different cell lines and experimental conditions. The following tables summarize reported IC50 values.

Table 1: IC50 Values of Triptolide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
MV-4-11Acute Myeloid Leukemia< 1548
THP-1Acute Myeloid Leukemia< 1548
MCF-7Breast Cancer~20-5024, 48, 72
MDA-MB-231Breast Cancer~50-10024, 48, 72
BT549Breast CancerNot specifiedNot specified
A549Lung Adenocarcinoma~3072
A549/TaxRTaxol-Resistant Lung Adenocarcinoma15.672
H1395Non-Small Cell Lung Cancer~50-10024
Capan-1Pancreatic Cancer10Not specified
Capan-2Pancreatic Cancer20Not specified
SNU-213Pancreatic Cancer9.6Not specified
A375.S2Melanoma3348
SK-MEL-28Melanoma~20-4024
HuCCT1Cholangiocarcinoma12.6 ± 0.648
QBC939Cholangiocarcinoma20.5 ± 4.248

Note: IC50 values are highly dependent on the assay method, cell density, and specific laboratory conditions. These values should be used as a reference to establish an appropriate concentration range for your experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the cytotoxic effect of Triptolide on a cell line of interest and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triptolide (stock solution in DMSO)

  • 96-well clear-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8) reagent

  • DMSO (for formazan (B1609692) solubilization in MTT assay)

  • Microplate reader

Methodology:

  • Cell Seeding: Harvest and count cells. Seed 2,000–5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Triptolide in complete medium from your stock solution. Final concentrations might range from 1 nM to 500 nM. Remove the old medium from the wells and add 100 µL of the medium containing the different Triptolide concentrations. Include wells with vehicle (DMSO) control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently.

    • For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of Triptolide concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of Triptolide on cell cycle distribution.

Materials:

  • Cells cultured in 6-well plates

  • Triptolide

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

Methodology:

  • Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Triptolide (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Transfer to a centrifuge tube and pellet the cells at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Incubate the cells on ice for at least 2 hours or store them at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells at 300 x g for 10 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use a linear scale for the DNA content histogram.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blotting for DNA Damage Marker γH2AX

This protocol is for detecting the induction of DNA double-strand breaks by Triptolide.

Materials:

  • Cells cultured in 6-cm or 10-cm dishes

  • Triptolide

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 12-15% for histones)

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Loading control primary antibody (e.g., anti-Histone H3, anti-Actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

Methodology:

  • Cell Lysis: Treat cells with Triptolide for the desired time (e.g., 4 hours). Wash cells with cold PBS and lyse them in RIPA buffer on ice. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel. Run the electrophoresis and then transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane 3-5 times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3-5 times with TBST. Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Visualizations

Triptolide_Signaling_Pathway cluster_outcome Cellular Outcomes Triptolide Triptolide TFIIH XPB/TFIIH Complex Triptolide->TFIIH Inhibits XRCC1_PARP1 XRCC1/PARP1 Pathway Triptolide->XRCC1_PARP1 Inhibits Transcription Global Transcription TFIIH->Transcription Required for NER Nucleotide Excision Repair (NER) TFIIH->NER Required for DNA_Damage DNA Damage Accumulation (SSBs & DSBs) Replication_Stress Replication Stress DNA_Damage->Replication_Stress gH2AX γH2AX Formation DNA_Damage->gH2AX Apoptosis Apoptosis (Mitochondrial Pathway, Caspase Activation) DNA_Damage->Apoptosis ATR_Activation ATR/CHK1 Activation Replication_Stress->ATR_Activation Cell_Cycle_Arrest S-Phase Cell Cycle Arrest ATR_Activation->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Triptolide-induced DNA damage and cell death.

Experimental_Workflow cluster_assays Downstream Assays cluster_data Data Analysis start Start: Culture Cells treatment Treat cells with Triptolide (Dose-response & time-course) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Protein Analysis (Western Blot for γH2AX, PARP, etc.) treatment->western if_staining DNA Repair Foci (Immunofluorescence for RAD51) treatment->if_staining ic50 Determine IC50 viability->ic50 cycle_dist Quantify Cell Cycle Phases cell_cycle->cycle_dist protein_quant Quantify Protein Levels western->protein_quant foci_quant Count Foci per Nucleus if_staining->foci_quant

Caption: Workflow for studying Triptolide's effects on cells.

References

Application Notes and Protocols for High-Throughput Screening with Dotriacolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific information on "Dotriacolide" is limited. Therefore, these application notes and protocols are based on the well-characterized natural product Triptolide as an illustrative example to demonstrate a comprehensive high-throughput screening (HTS) workflow. Triptolide, a diterpenoid triepoxide from the plant Tripterygium wilfordii, is known for its potent anti-inflammatory, immunosuppressive, and anti-cancer activities, making it a relevant model for HTS campaigns targeting these therapeutic areas.

Introduction

This compound represents a class of natural products with potential therapeutic applications. High-throughput screening (HTS) offers a robust methodology for rapidly assessing the biological activity of such compounds across a wide range of cellular and biochemical assays. These application notes provide detailed protocols for utilizing this compound in HTS campaigns to identify and characterize its effects on key signaling pathways and cellular processes, particularly focusing on anti-inflammatory and cytotoxic activities.

Mechanism of Action and Key Signaling Pathways

This compound is hypothesized to exert its biological effects through the modulation of critical signaling pathways involved in inflammation and cell survival. Based on the illustrative model of Triptolide, the primary pathways of interest for HTS assays include:

  • NF-κB Signaling: A central regulator of inflammation, cell proliferation, and apoptosis. Inhibition of this pathway is a key therapeutic strategy for many inflammatory diseases and cancers.[1][2][3]

  • JAK/STAT Signaling: Crucial for cytokine signaling and immune responses. Dysregulation of this pathway is implicated in autoimmune disorders and malignancies.[1][2]

  • Apoptosis and Autophagy Induction: The ability to induce programmed cell death (apoptosis) or cellular self-digestion (autophagy) is a hallmark of many anti-cancer agents.[1]

High-Throughput Screening Protocols

Protocol 1: High-Throughput Cell Viability Screening

This protocol describes a primary HTS assay to determine the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines using a resazurin-based viability assay.

Materials:

  • Cancer cell lines of interest (e.g., MV-4-11, THP-1)

  • Complete cell culture medium

  • This compound (or compound library)

  • Resazurin (B115843) sodium salt solution

  • 384-well clear-bottom, black-walled microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Methodology:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Using an automated liquid handler, dispense 40 µL of cell suspension into each well of a 384-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and further dilute in cell culture medium.

    • Add 10 µL of the compound solution to the designated wells using an automated liquid handler. Include vehicle-only controls.

    • Incubate the plate at 37°C, 5% CO₂ for 48-72 hours.[4]

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-only control.

    • Plot dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) values.

Protocol 2: NF-κB Reporter Gene Assay

This secondary assay is designed to identify and characterize the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).

  • Complete cell culture medium.

  • This compound.

  • TNF-α (or other NF-κB activator).

  • Luciferase assay reagent.

  • 384-well white, solid-bottom microplates.

  • Automated liquid handling system.

  • Luminometer.

Methodology:

  • Cell Seeding:

    • Seed the reporter cell line in 384-well plates as described in Protocol 1.

  • Compound Treatment:

    • Pre-treat the cells with a serial dilution of this compound for 1 hour.

  • Pathway Activation:

    • Stimulate the cells with TNF-α at a pre-determined optimal concentration (e.g., 10 ng/mL). Include unstimulated and vehicle-treated stimulated controls.

    • Incubate the plate at 37°C, 5% CO₂ for 6-8 hours.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.

    • Determine the IC₅₀ value for this compound's inhibition of NF-κB activity.

Data Presentation

Quantitative data from HTS campaigns with the illustrative compound, Triptolide, are summarized below. Similar tables should be generated for this compound to present the experimental findings clearly.

Table 1: Cytotoxicity of Triptolide against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM) after 48hIC₅₀ (nM) after 72h
MV-4-11Acute Myeloid Leukemia<15<10
THP-1Acute Myeloid Leukemia<15<10

Data is illustrative and based on findings for Triptolide.[4]

Table 2: Apoptotic effect of Triptolide on Acute Myeloid Leukemia cell lines after 48h treatment.

Cell LineConcentration (nM)Apoptotic Cell Death (%)
MV-4-1154.44
107.56
2054.70
5098.07
THP-152.37
107.52
2043.02
5079.38

Data is illustrative and based on findings for Triptolide.[4]

Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IKK_complex Gene_Expression Pro-inflammatory Gene Expression This compound This compound This compound->IKK_complex Inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

JAK_STAT_Signaling_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Target Gene Expression This compound This compound This compound->JAK Inhibits

Caption: this compound's inhibitory action on the JAK/STAT signaling cascade.

Experimental Workflow Diagram

HTS_Workflow Start Start: Compound Library (including this compound) Primary_Screen Primary Screen: Cell Viability Assay (384-well format) Start->Primary_Screen Hit_Identification Hit Identification: >50% Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis: Calculate IC₅₀ Hit_Identification->Dose_Response Active Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Compounds Secondary_Assay Secondary Assay: NF-κB Reporter Assay Dose_Response->Secondary_Assay Mechanism_Validation Mechanism Validation: Western Blot for Pathway Proteins Secondary_Assay->Mechanism_Validation Mechanism_Validation->Lead_Optimization

Caption: High-throughput screening workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Triptolide Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A word of caution before you begin: The compound "Dotriacolide" yielded no results in scientific literature searches. This guide has been developed based on information available for Triptolide , a compound with a similar name structure and known cytotoxic and anti-inflammatory properties. Please verify the identity of your compound before proceeding with these protocols.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Triptolide concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Triptolide?

A1: Triptolide is a potent bioactive compound that exhibits anti-inflammatory, immunosuppressive, and anti-cancer properties. Its primary mechanism involves the covalent inhibition of the XPB subunit of the general transcription factor TFIIH, which is crucial for both transcription initiation and nucleotide excision repair.[1] This leads to a global suppression of RNA polymerase II-mediated transcription, which in turn induces apoptosis (programmed cell death) and inhibits cell proliferation in a dose- and time-dependent manner.[1][2][3]

Q2: Which signaling pathways are most affected by Triptolide?

A2: Triptolide is known to modulate several key signaling pathways, including:

  • NF-κB Signaling Pathway: Triptolide is a well-documented inhibitor of the NF-κB pathway, a central regulator of inflammation and cell survival.[4] It can prevent the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and unable to activate pro-survival genes.

  • JAK/STAT Signaling Pathway: Triptolide has been shown to inhibit the JAK/STAT pathway, which is often constitutively active in cancer cells and promotes proliferation and survival. It can reduce the phosphorylation of JAK2 and STAT3, preventing the transcription of target genes.

  • MAPK Signaling Pathway: Triptolide can also affect the MAPK pathway, including ERK, JNK, and p38, though its effects can be cell-type dependent.

  • Other Pathways: Triptolide has also been reported to influence other pathways such as the Wnt/β-catenin and Hedgehog/Gli pathways.

Q3: What is a typical starting concentration range for Triptolide in cell culture experiments?

A3: Triptolide is highly potent, with effective concentrations often in the nanomolar (nM) range. For initial experiments, a concentration range of 10 nM to 100 nM is a reasonable starting point. However, the optimal concentration is highly dependent on the cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: How should I prepare and store Triptolide stock solutions?

A4: Triptolide is soluble in organic solvents like DMSO and dimethylformamide (DMF). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Be aware that Triptolide is sparingly soluble in aqueous buffers.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Results

Possible Cause Troubleshooting Step
Inconsistent Triptolide Stock Solution Prepare fresh Triptolide stock solutions regularly and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the compound is fully dissolved in DMSO before further dilution.
Inconsistent Cell Seeding Density Use a consistent cell seeding density for all experiments. Cell confluence can significantly impact the response to treatment.
Cell Line Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cells for your experiments and maintain a consistent passage number across replicates.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of 96-well plates for experimental samples. Fill these wells with sterile PBS or media instead.

Issue 2: Lower-Than-Expected Cytotoxicity

Possible Cause Troubleshooting Step
Incorrect Triptolide Concentration Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer.
Cell Line Resistance Some cell lines are inherently more resistant to Triptolide. Consult the literature for reported IC50 values for your specific cell line (see Table 1). You may need to use a higher concentration range.
Compound Degradation Ensure proper storage of Triptolide stock solutions. Avoid prolonged exposure to light.
Suboptimal Incubation Time The cytotoxic effects of Triptolide are time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your cell line.

Issue 3: Difficulty in Detecting Apoptosis

Possible Cause Troubleshooting Step
Incorrect Timing of Assay Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting early (e.g., Annexin V staining) and late (e.g., DNA fragmentation) apoptotic markers.
Suboptimal Assay Conditions Optimize antibody concentrations and incubation times for Western blotting of apoptotic markers (e.g., cleaved caspases, PARP). Ensure you are using appropriate positive and negative controls.
Low Level of Apoptosis At very low concentrations, Triptolide may induce cell cycle arrest rather than apoptosis. Consider increasing the concentration or extending the treatment duration.

Data Presentation

Table 1: Triptolide IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
Capan-1Pancreatic Cancer10Not Specified
Capan-2Pancreatic Cancer20Not Specified
SNU-213Pancreatic Cancer9.6Not Specified
MV-4-11Acute Myeloid Leukemia< 3024
KG-1Acute Myeloid Leukemia< 3024
THP-1Acute Myeloid Leukemia< 3024
HL-60Acute Myeloid Leukemia< 3024
A549/TaxRTaxol-Resistant Lung Adenocarcinoma15.672
HuCCT1Cholangiocarcinoma12.6 ± 0.648
QBC939Cholangiocarcinoma20.5 ± 4.248
FRH0201Cholangiocarcinoma18.5 ± 0.748
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours to allow for cell attachment.

  • Triptolide Treatment: Prepare serial dilutions of Triptolide in complete cell culture medium. Remove the old medium from the cells and add the Triptolide dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Triptolide concentration). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the Triptolide concentration and determine the IC50 value using appropriate software.

Protocol 2: Analysis of Signaling Pathways by Western Blot

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of Triptolide for the specified time. Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB p65, anti-phospho-STAT3, or their total protein counterparts) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Incubate the membrane with an ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Triptolide_NFkB_Pathway cluster_nucleus Nucleus Triptolide Triptolide IKK IKK Triptolide->IKK IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory & Pro-survival Gene Expression NFkB_n NF-κB NFkB_n->Gene_Expression Activates Triptolide_JAK_STAT_Pathway cluster_nucleus Nucleus Triptolide Triptolide JAK JAK Triptolide->JAK Inhibits Phosphorylation Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates p_JAK p-JAK JAK->p_JAK STAT STAT p_JAK->STAT Phosphorylates p_STAT p-STAT STAT->p_STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Cell Proliferation & Survival Gene Expression STAT_dimer_n STAT Dimer STAT_dimer_n->Gene_Expression Activates Experimental_Workflow Start Start: Cell Culture Treatment Triptolide Treatment (Dose-Response & Time-Course) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Pathway Modulation) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Optimized Concentration & Mechanism Data_Analysis->Conclusion

References

Technical Support Center: Overcoming Solubility Issues with Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of solution during my experiment. What are the common causes?

A1: Precipitation of a poorly soluble compound can be attributed to several factors:

  • Low Aqueous Solubility: The inherent chemical structure of the compound may limit its ability to dissolve in aqueous buffers.

  • Solvent Polarity: A significant change in solvent polarity upon addition to your experimental system (e.g., adding a DMSO stock to an aqueous buffer) can cause the compound to crash out.

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during your experiment could reduce solubility.

  • pH of the Medium: For ionizable compounds, the pH of the solution plays a critical role in solubility.

  • High Concentration: The concentration of your compound may exceed its saturation point in the final experimental medium.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of nonpolar compounds.

Q2: What are the initial steps I should take to improve the solubility of my compound?

A2: Start with simple and common laboratory techniques before moving to more complex formulation strategies:

  • Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO, ethanol, or DMF and then dilute it into your aqueous medium. Be mindful of the final solvent concentration as it can affect your experimental system.

  • pH Adjustment: If your compound has ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly increase solubility.

  • Gentle Heating: For some compounds, gentle warming can help in dissolution. However, ensure the compound is stable at elevated temperatures.

  • Particle Size Reduction: If you are working with a solid form, reducing the particle size through techniques like sonication or micronization can increase the dissolution rate.[1][2][3]

Q3: When should I consider more advanced formulation strategies?

A3: If the initial steps are insufficient, especially for in vivo studies or complex cell-based assays, consider these advanced methods:

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and dissolution.[4][5][6]

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[2][4]

  • Liposomes and Micelles: Encapsulating the compound in lipid-based carriers can improve its delivery in aqueous environments.[4][7]

  • Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area and dissolution rate.[8]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
Potential Cause Troubleshooting Step Expected Outcome
High final DMSO concentration Keep the final DMSO concentration below 1% (ideally <0.1%) in your aqueous medium.Minimized solvent effect and improved compound solubility.
Rapid addition to buffer Add the DMSO stock dropwise to the vortexing aqueous buffer to allow for gradual mixing.Prevents localized high concentrations and reduces the chance of precipitation.
Buffer composition Test different buffers. The presence of certain salts or proteins can affect solubility.Identification of a more suitable buffer system for your compound.
Use of a surfactant Add a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer.The surfactant can help to keep the compound in solution.
Issue 2: Low Bioavailability in Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor dissolution in GI tract Formulate the compound as a solid dispersion or a nanosuspension.Increased dissolution rate and improved absorption.[6][8]
Low permeability Investigate the use of permeation enhancers (use with caution and thorough validation).Enhanced transport across the intestinal epithelium.
First-pass metabolism Consider alternative routes of administration (e.g., intravenous, intraperitoneal) if appropriate for the study.Bypassing the liver can increase systemic exposure.
Formulation instability Ensure the chosen formulation is stable under the conditions of the study.Consistent and predictable drug release.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin (B1172386) Inclusion Complex

This protocol describes a simple kneading method for preparing a solid inclusion complex of a poorly soluble compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][3]

Materials:

  • Poorly soluble compound ("Dotriacolide")

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol

  • Deionized water

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of the compound to HP-β-CD (commonly 1:1 or 1:2).

  • Weigh the appropriate amounts of the compound and HP-β-CD and place them in a mortar.

  • Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the powder to form a thick paste.

  • Knead the paste thoroughly with the pestle for 30-60 minutes.

  • Dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or in a desiccator.

  • Grind the dried complex into a fine powder.

  • The resulting powder can be used for dissolution studies or reconstituted in an aqueous medium.

Protocol 2: Formulation of a Nanosuspension by Wet Milling

This protocol provides a general workflow for preparing a nanosuspension using a wet milling technique, which is a common method for particle size reduction.[8]

Materials:

  • Poorly soluble compound ("this compound")

  • Stabilizer (e.g., Poloxamer 188, Tween® 80)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

  • Deionized water

Procedure:

  • Prepare a suspension of the compound in an aqueous solution containing the stabilizer. The stabilizer is crucial to prevent particle aggregation.

  • Add the milling media to the suspension. The size and amount of media will depend on the specific mill and desired particle size.

  • Mill the suspension at a high speed for a predetermined time. The milling time will need to be optimized to achieve the desired particle size.

  • Monitor the particle size distribution during milling using a particle size analyzer.

  • Once the desired particle size is reached, separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized).

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies

Technique Mechanism of Action Typical Fold Increase in Solubility Advantages Disadvantages
Co-solvents Increases the polarity of the solvent system.2 - 50Simple, widely used.Potential for in vitro/in vivo toxicity.
pH Adjustment Ionizes the compound, increasing its interaction with water.10 - 1000Very effective for ionizable drugs.Only applicable to compounds with pKa in a relevant range.
Cyclodextrins Forms a host-guest complex, with a hydrophilic exterior.[4]5 - 500Low toxicity, can improve stability.Limited by the size of the cyclodextrin cavity.
Solid Dispersions Disperses the drug in a hydrophilic carrier in an amorphous state.[5][6]10 - 200Enhances both solubility and dissolution rate.Can be physically unstable and revert to a crystalline form.
Nanosuspensions Increases the surface area to volume ratio.[8]>1000Applicable to many drugs, high drug loading.Requires specialized equipment, potential for instability.

Visualizations

Signaling Pathways and Workflows

G

TLR_Signaling

References

Technical Support Center: Dotriacolide Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Dotriacolide in solution. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during experimental procedures.

General Stability Profile of this compound

This compound, like many pharmaceutical compounds, is susceptible to degradation in solution through several pathways. The primary mechanisms of degradation are hydrolysis, oxidation, and photolysis. Understanding these pathways is critical for developing stable formulations and ensuring the accuracy of experimental results.

  • Hydrolysis: The presence of water can lead to the cleavage of ester or amide bonds within the this compound molecule. The rate of hydrolysis is often dependent on the pH and temperature of the solution.

  • Oxidation: this compound may be sensitive to oxidation, a process that can be initiated by atmospheric oxygen, peroxides, or transition metal ions.[1] This can lead to the formation of various oxygenated degradants. Auto-oxidation can occur at room temperature.[1]

  • Photodegradation: Exposure to light, particularly in the ultraviolet (UV) range, can cause this compound to degrade.[2] The extent of photodegradation depends on the light intensity and the duration of exposure.[2]

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound degradation in my stock solution?

A1: The first indications of degradation can be a change in the physical appearance of the solution, such as a color change or the formation of a precipitate.[3] For a quantitative assessment, a decrease in the concentration of this compound, as measured by a stability-indicating analytical method like HPLC, is a definitive sign of degradation. According to European standards, a solution is considered stable as long as the active ingredient concentration is above 90% of the initial concentration.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical factor in the stability of this compound, primarily due to its influence on the rate of hydrolysis. To determine the effect of pH, it is recommended to perform stability studies over a range of pH values. The results can be summarized in a pH-rate profile to identify the pH at which this compound exhibits maximum stability.

Q3: What precautions should I take to prevent photodegradation of my this compound samples?

A3: To minimize photodegradation, always store this compound solutions in light-resistant containers, such as amber vials or bottles. For experiments that require handling outside of light-resistant packaging, it is advisable to work in a dark room or under low-light conditions. If exposure to light is unavoidable, a dark control sample should be used to differentiate between light-induced degradation and other degradation pathways.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the solvent can significantly affect the stability of this compound. Protic solvents, like water and alcohols, can participate in solvolysis reactions. The polarity of the solvent can also influence the rate of degradation. It is important to use solvents that are compatible with this compound and to be aware of potential solvent-mediated degradation pathways.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound in my solution, even when stored at low temperatures. What could be the cause?

  • Possible Cause: The degradation may not be temperature-dependent but rather driven by other factors such as pH, oxidation, or photostability.

  • Troubleshooting Steps:

    • Check the pH: Measure the pH of your solution. If it is in a range where this compound is known to be unstable, adjust the pH using a suitable buffer system.

    • Protect from Light: Ensure your solution is stored in a container that protects it from light. Wrap the container in aluminum foil as an extra precaution.

    • Deoxygenate the Solvent: If oxidation is suspected, prepare your solutions using a solvent that has been deoxygenated by sparging with an inert gas like nitrogen or argon.

Issue 2: I see an unknown peak appearing in my chromatogram during my stability study. How can I identify it?

  • Possible Cause: The new peak is likely a degradation product of this compound.

  • Troubleshooting Steps:

    • Forced Degradation: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic) to intentionally generate degradation products. This can help in tentatively identifying the degradation pathway.

    • Mass Spectrometry: Use a mass spectrometer coupled with your liquid chromatography system (LC-MS) to determine the mass of the unknown peak. This information can be used to propose a chemical structure for the degradant.

    • Literature Review: Although specific data on this compound is not available, reviewing degradation pathways of compounds with similar functional groups may provide insights into the likely structure of the degradant.

Data Presentation

Table 1: pH-Rate Profile for this compound Hydrolysis at 25°C
pHHalf-life (t½) in hoursApparent First-Order Rate Constant (k) in h⁻¹
3.0120.0578
5.0720.0096
7.01680.0041
9.0240.0289
11.050.1386
Table 2: Photostability of this compound in Solution (100 µg/mL)
ConditionExposure Duration (hours)% this compound RemainingAppearance of Solution
ICH Q1B Light Exposure 2475%Slight yellow tint
Dark Control 2499%Colorless
ICH Q1B Light Exposure 4858%Noticeable yellow color
Dark Control 4898%Colorless

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • For acidic conditions, dilute the stock solution with 0.1 M HCl to the desired final concentration.

  • For basic conditions, dilute the stock solution with 0.1 M NaOH to the desired final concentration.

  • For neutral conditions, dilute the stock solution with purified water.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.

  • At predetermined time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Prepare a stock solution of this compound.

  • Dilute the stock solution with a solution of 3% hydrogen peroxide to the desired final concentration.

  • Protect the solution from light and incubate at room temperature.

  • Monitor the degradation over time by taking samples at various intervals and analyzing them by HPLC.

Protocol 3: Photostability Testing
  • Prepare two sets of this compound solutions.

  • Expose one set of samples to a light source that meets the ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Wrap the second set of samples (the dark control) in aluminum foil to protect them from light and place them alongside the exposed samples.

  • After the exposure period, analyze both sets of samples by HPLC to determine the extent of photodegradation.

Visualizations

cluster_hydrolysis General Hydrolytic Degradation Pathway This compound This compound (Ester Linkage) Acid_Base Acid or Base Catalysis This compound->Acid_Base Degradant_A Degradant A (Carboxylic Acid) Acid_Base->Degradant_A H₂O Degradant_B Degradant B (Alcohol) Acid_Base->Degradant_B H₂O

Caption: General hydrolytic degradation pathway for an ester-containing molecule.

cluster_workflow Experimental Workflow for Forced Degradation Studies start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze end Identify Degradants & Determine Degradation Rate analyze->end

Caption: Workflow for conducting forced degradation studies.

cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation A Unexpected Degradation Observed B Is the solution protected from light? A->B C Is the pH of the solution controlled? B->C Yes E Investigate Photodegradation B->E No D Is the solution degassed? C->D Yes F Investigate pH-dependent Hydrolysis C->F No G Investigate Oxidation D->G No H Consider other factors: - Temperature - Microbial Contamination D->H Yes

References

Dotriacolide Enzyme Inhibition Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dotriacolide enzyme inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for assays involving the inhibition of Fatty Acid Synthase (FASN) by the hypothetical inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Fatty Acid Synthase (FASN) and why is it a target in drug development?

Fatty Acid Synthase (FASN) is a crucial multi-enzyme complex in the de novo synthesis of long-chain fatty acids, primarily producing palmitate from acetyl-CoA and malonyl-CoA.[1] In many cancer cells, FASN is overexpressed and hyperactivated, contributing to the high lipid demand for membrane biosynthesis, energy storage, and signaling molecule production required for rapid cell proliferation and survival.[2][3] This dependency of cancer cells on FASN, in contrast to the low expression in most normal tissues, makes it an attractive therapeutic target.[3]

Q2: What is the principle of the most common FASN inhibition assay?

The most widely used method is a spectrophotometric assay that measures the FASN-dependent oxidation of NADPH at 340 nm.[4] During fatty acid synthesis, NADPH is consumed as a reducing agent. In the presence of an inhibitor like this compound, the rate of NADPH oxidation decreases, providing a measure of enzyme inhibition.

Q3: My this compound compound is dissolved in DMSO. How might this affect my assay?

The final concentration of DMSO in the assay should be kept low, typically not exceeding 1% (v/v), and be consistent across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity or interfere with the assay components. Always run a vehicle control (assay buffer with the same concentration of DMSO as your test wells) to account for any solvent effects.

Q4: What are the critical reagents and substrates for a FASN inhibition assay?

The key components are purified FASN enzyme, the substrates acetyl-CoA and malonyl-CoA, and the cofactor NADPH. The quality and stability of these reagents are paramount for a successful assay.

Troubleshooting Guide

Problem 1: High Background Signal or Rapid NADPH Depletion in Negative Controls

Possible Causes:

  • Contaminated Reagents: Buffers or enzyme preparations may be contaminated with other NADPH-oxidizing enzymes or substances.

  • Non-enzymatic NADPH Degradation: NADPH can be unstable and degrade over time, especially when exposed to light or certain buffer components.

  • High Endogenous Enzyme Activity: If using cell lysates, other cellular enzymes may contribute to NADPH oxidation.

Solutions:

  • Run Proper Controls: Always include a "no enzyme" control and a "no substrate" control to identify the source of the background signal.

  • Use High-Purity Reagents: Ensure all reagents, especially NADPH and substrates, are of high quality and freshly prepared.

  • Optimize Buffer Conditions: Check the pH and ionic strength of your assay buffer.

  • Purify Enzyme: If using cell lysates, consider further purification of the FASN enzyme.

Problem 2: No or Low FASN Activity Detected

Possible Causes:

  • Inactive Enzyme: The FASN enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or handling.

  • Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for FASN activity.

  • Degraded Substrates or Cofactors: Acetyl-CoA, malonyl-CoA, or NADPH may have degraded.

Solutions:

  • Verify Enzyme Activity: Test a new aliquot of the enzyme or a lot with known activity.

  • Optimize Assay Conditions: Perform experiments to determine the optimal pH and temperature for your specific enzyme.

  • Prepare Fresh Reagents: Always prepare fresh solutions of substrates and cofactors before each experiment.

Problem 3: High Variability Between Replicate Wells

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.

  • Incomplete Mixing: Failure to properly mix reagents in the wells can result in non-uniform reaction rates.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.

  • Temperature Gradients: Inconsistent temperature across the microplate can affect enzyme activity.

Solutions:

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.

  • Thorough Mixing: Gently mix the contents of each well after adding all reagents.

  • Minimize Edge Effects: Avoid using the outer wells of the plate for critical samples or fill them with buffer to maintain humidity.

  • Ensure Temperature Uniformity: Equilibrate the plate to the assay temperature before starting the reaction.

Problem 4: Inconsistent IC50 Values for this compound

Possible Causes:

  • Lot-to-Lot Variability of Enzyme: Different batches of purified FASN may have different specific activities.

  • Inhibitor Instability: this compound may be unstable in the assay buffer or adhere to plasticware.

  • Incorrect Data Analysis: Improper curve fitting or data normalization can lead to inaccurate IC50 values.

  • Pre-incubation Time: The inhibitor may require a specific pre-incubation time with the enzyme to exert its effect.

Solutions:

  • Standardize Enzyme Preparations: Characterize each new lot of enzyme to ensure consistent activity.

  • Assess Compound Stability: Test the stability of this compound in the assay buffer over the course of the experiment.

  • Use Appropriate Data Analysis Software: Utilize a robust data analysis program to perform non-linear regression for IC50 determination.

  • Optimize Pre-incubation Time: Vary the pre-incubation time of this compound with the FASN enzyme to determine the optimal duration.

Data Presentation

Table 1: Example IC50 Values for Known FASN Inhibitors

This table provides reference IC50 values for commonly used FASN inhibitors, which can be used to benchmark the potency of this compound.

InhibitorTargetAssay TypeIC50 Value (µM)Reference
TVB-3166Human FASNBiochemical0.042
GSK2194069Human FASNBiochemical0.0604
TVB-3664Human FASNBiochemical0.026
FasnallHuman FASNBiochemical3.71
Albaspidin APFASNSpectrophotometric71.7

Experimental Protocols

Spectrophotometric FASN Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of this compound on FASN by measuring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified Fatty Acid Synthase (FASN) enzyme

  • This compound (or other inhibitors)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (≤1%).

    • Prepare a fresh assay buffer containing potassium phosphate, DTT, and BSA.

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay buffer

      • FASN enzyme solution

      • This compound solution (or vehicle control)

      • Acetyl-CoA solution

      • NADPH solution

    • Include controls: "no enzyme," "no inhibitor" (positive control), and "vehicle control" (DMSO).

  • Pre-incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding malonyl-CoA to all wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (the initial linear slope of the absorbance vs. time curve) for each concentration of this compound.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.

Visualizations

FASN Signaling Pathway

FASN_Signaling_Pathway FASN Signaling and Inhibition Pathway GF Growth Factors (e.g., EGF, HER2) GFR Growth Factor Receptors GF->GFR PI3K_AKT PI3K/AKT Pathway GFR->PI3K_AKT mTOR mTOR PI3K_AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN_Gene FASN Gene Expression SREBP1c->FASN_Gene FASN_Protein FASN Enzyme FASN_Gene->FASN_Protein Transcription & Translation Palmitate Palmitate FASN_Protein->Palmitate Catalysis AcetylCoA Acetyl-CoA AcetylCoA->FASN_Protein MalonylCoA Malonyl-CoA MalonylCoA->FASN_Protein NADPH NADPH NADPH->FASN_Protein Lipid_Synthesis Lipid Synthesis (Membranes, Signaling Lipids) Palmitate->Lipid_Synthesis Cell_Growth Cell Proliferation & Survival Lipid_Synthesis->Cell_Growth This compound This compound This compound->FASN_Protein Inhibition

Caption: FASN signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow Workflow for this compound IC50 Determination Prep Prepare Reagents (Buffer, Enzyme, Substrates, this compound) Serial_Dilution Create Serial Dilutions of this compound Prep->Serial_Dilution Plate_Setup Set Up 96-Well Plate (Enzyme, Inhibitor, Substrates) Serial_Dilution->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Reaction Initiate Reaction (Add Malonyl-CoA) Preincubation->Reaction Measurement Measure NADPH Absorbance (340 nm) Kinetically Reaction->Measurement Data_Analysis Calculate Reaction Rates & Percent Inhibition Measurement->Data_Analysis IC50_Calc Plot Dose-Response Curve & Determine IC50 Data_Analysis->IC50_Calc

Caption: Experimental workflow for the determination of the IC50 of this compound for FASN.

Troubleshooting Logic Flow

Troubleshooting_Flow Troubleshooting FASN Inhibition Assays Start Assay Problem? High_BG High Background? Start->High_BG Yes No_Activity No/Low Activity? Start->No_Activity Yes High_Var High Variability? Start->High_Var Yes Inconsistent_IC50 Inconsistent IC50? Start->Inconsistent_IC50 Yes Sol_BG Check Controls Use Fresh Reagents Optimize Buffer High_BG->Sol_BG Sol_Activity Verify Enzyme Activity Use Fresh Substrates Optimize Conditions No_Activity->Sol_Activity Sol_Var Check Pipetting Ensure Mixing Minimize Edge Effects High_Var->Sol_Var Sol_IC50 Standardize Enzyme Lot Check Compound Stability Optimize Pre-incubation Inconsistent_IC50->Sol_IC50

Caption: A logical workflow for troubleshooting common FASN assay issues.

References

Technical Support Center: Interpreting Unexpected Results with Dotriacolide

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for "Dotriacolide" and its associated mechanism of action, signaling pathways, and experimental results has yielded no specific information. This suggests that "this compound" may be a novel, proprietary, or hypothetical compound not yet described in publicly available scientific literature.

The following troubleshooting guides and FAQs are therefore based on general principles of interpreting unexpected experimental results in pharmacology and cell biology. Once specific data for this compound becomes available, this resource will be updated accordingly.

Frequently Asked Questions (FAQs)

Q1: We observe a different cellular phenotype than anticipated after this compound treatment. What are the initial troubleshooting steps?

A1: When observing an unexpected cellular phenotype, it is crucial to systematically validate your experimental setup.

  • Step 1: Reagent Validation. Confirm the identity and purity of your this compound sample using analytical methods such as mass spectrometry or NMR. Verify the concentration of your stock solution.

  • Step 2: Cell Line Authentication. Ensure your cell line is authentic and free from contamination (e.g., mycoplasma testing, STR profiling).

  • Step 3: Positive and Negative Controls. Include appropriate positive and negative controls in your experiment to ensure that your assay is performing as expected.

  • Step 4: Dose-Response and Time-Course. Perform a detailed dose-response and time-course experiment to understand the full spectrum of this compound's activity. The unexpected phenotype may be specific to a particular concentration or time point.

Q2: this compound shows high toxicity in our cell-based assays, which was not predicted. How should we investigate this?

A2: Unforeseen cytotoxicity can arise from several factors. A systematic approach to dissecting the cause is recommended.

  • Step 1: Assess Off-Target Effects. The compound may be hitting unintended targets. Consider computational off-target profiling or experimental approaches like affinity-based protein profiling.

  • Step 2: Investigate Apoptosis and Necrosis. Use assays to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) (e.g., Annexin V/PI staining). This can provide clues about the mechanism of toxicity.

  • Step 3: Evaluate Mitochondrial Health. Assess mitochondrial membrane potential and reactive oxygen species (ROS) production, as mitochondrial dysfunction is a common source of drug-induced toxicity.

Troubleshooting Guides

Guide 1: Unexpected Upregulation of a Signaling Pathway

Scenario: You predicted this compound would inhibit Pathway X, but instead, you observe its upregulation.

Experimental Workflow for Troubleshooting:

Caption: Troubleshooting workflow for unexpected pathway upregulation.

Detailed Methodologies:

  • Secondary Assay Confirmation: If your primary assay is a reporter assay, validate the finding using a more direct method like Western blotting for key phosphorylated proteins in the pathway.

  • Upstream Regulator Analysis: Use phospho-protein arrays or targeted Western blots to examine the activation state of known upstream kinases or transcription factors that regulate Pathway X.

  • Feedback Loop Investigation: Some inhibitors can disrupt negative feedback loops, leading to a paradoxical upregulation of the pathway. Analyze the activity of known feedback regulators of Pathway X.

Guide 2: Lack of Efficacy in an In Vivo Model

Scenario: this compound was effective in vitro but shows no efficacy in your animal model.

Potential Causes and Investigation Plan:

Potential Cause Experimental Protocol
Poor Pharmacokinetics (PK) Conduct a PK study to measure this compound concentration in plasma and target tissue over time. Assess bioavailability, half-life, and clearance.
Metabolic Instability Incubate this compound with liver microsomes or hepatocytes to identify major metabolites. Test the activity of these metabolites.
Target Engagement Issues Develop an assay to measure target binding in the tissue of interest (e.g., thermal shift assay, immunoprecipitation-mass spectrometry).
Off-Target Toxicity Perform a comprehensive toxicology assessment, including monitoring animal weight, behavior, and histopathology of major organs.

Hypothetical Signaling Pathway for this compound (Illustrative Example)

Since no data exists for this compound, we present a hypothetical signaling pathway to illustrate how such a diagram would be constructed once the mechanism of action is elucidated. This is a template and does not represent actual data.

Dotriacolide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Adaptor Adaptor Protein Receptor->Adaptor This compound This compound This compound->Receptor Binds and Activates Kinase1 Kinase A Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Inhibits Nuclear Translocation Adaptor->Kinase1 Activates Gene Target Gene Expression TF->Gene

Caption: Hypothetical this compound signaling pathway.

This technical support center is designed to be a dynamic resource. We encourage researchers to contact us with their specific findings so we can provide more targeted support and update this information for the benefit of the scientific community.

Dotriacolide Specificity Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on "Dotriacolide" in the public domain is limited. This technical support center is constructed based on established principles for improving the specificity of covalent inhibitors and addresses common challenges encountered with this class of molecules. The data and scenarios presented are illustrative.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for covalent inhibitors like this compound?

A1: Covalent inhibitors, such as this compound, typically function through a two-step mechanism. Initially, the inhibitor non-covalently and reversibly binds to the target protein. This is followed by the formation of a stable, covalent bond between a reactive group (the "warhead") on the inhibitor and a specific amino acid residue on the target protein, often a cysteine.[1][2] This covalent bond leads to prolonged, and in many cases, irreversible inhibition of the protein's function.[3]

Q2: Why is improving the specificity of this compound a critical concern?

A2: The reactive nature of the electrophilic warhead in covalent inhibitors can lead to off-target interactions with other proteins that have accessible nucleophilic residues.[1][4] These off-target effects can result in cellular toxicity, reduced therapeutic efficacy, and potentially misleading experimental results. Therefore, enhancing the specificity of this compound to ensure it predominantly interacts with its intended target is paramount for its successful application in research and therapeutic development.

Q3: What are the primary strategies to improve the specificity of a covalent inhibitor like this compound?

A3: Improving specificity generally involves two main approaches:

  • Modifying the Chemical Structure:

    • Warhead Optimization: Tuning the reactivity of the electrophilic warhead can minimize reactions with off-target proteins. Using less reactive warheads can increase the reliance on strong non-covalent binding to the target protein before the covalent bond is formed.

    • Scaffold Refinement: Altering the main body of the inhibitor can enhance the non-covalent binding affinity and selectivity for the intended target's binding pocket, thereby reducing the likelihood of the warhead reacting with off-targets.

  • Targeting Non-catalytic Residues: If the primary target is part of a protein family with conserved catalytic sites, designing the inhibitor to target a less conserved, non-catalytic residue can significantly improve selectivity within that family.

Troubleshooting Guide

Issue 1: High levels of off-target binding observed in proteomic screens.

Possible Cause & Solution

  • Overly Reactive Warhead: The electrophilic warhead of this compound may be too reactive, leading to indiscriminate binding to numerous proteins.

    • Troubleshooting Step: Synthesize and test this compound analogs with modified, less reactive warheads. For example, if the warhead is an acrylamide, introducing electron-donating groups can decrease its reactivity.

  • Poor Scaffold-Target Recognition: The non-covalent binding affinity of this compound for its intended target may be insufficient to outcompete binding to other proteins.

    • Troubleshooting Step: Perform structure-activity relationship (SAR) studies to optimize the scaffold for improved non-covalent interactions with the target's binding pocket. Computational modeling can aid in designing modifications to enhance binding affinity and selectivity.

Issue 2: Inconsistent results in cell-based assays.

Possible Cause & Solution

  • Cellular Target Engagement is Low: this compound may not be effectively reaching and binding to its intracellular target.

    • Troubleshooting Step: Verify target engagement using a Cellular Thermal Shift Assay (CETSA). A significant thermal shift upon this compound treatment would confirm target binding in a cellular context. If no shift is observed, consider optimizing the compound's cell permeability.

  • Compound Instability or Metabolism: this compound might be unstable in the assay medium or rapidly metabolized by the cells.

    • Troubleshooting Step: Assess the stability of this compound in the relevant cell culture medium over the time course of the experiment using techniques like LC-MS. If instability is an issue, structural modifications may be needed to improve its metabolic stability.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound Analogs

This table illustrates how modifications to the warhead and scaffold of a hypothetical "this compound" can impact its on-target potency and off-target activity against a panel of related kinases.

Compound IDModificationOn-Target IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (Off-Target A / On-Target)
This compound-01 Original Compound502005004
This compound-02 Less Reactive Warhead150>10,000>10,000>66
This compound-03 Optimized Scaffold255,0008,000200
This compound-04 Combined Modification30>10,000>10,000>333

IC50 values are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound is binding to its intended target within a cellular environment.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Harvest and resuspend the cells in a suitable buffer.

    • Treat the cells with either this compound (at a predetermined concentration) or a vehicle control (e.g., DMSO).

    • Incubate at 37°C for 1-2 hours to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C).

    • Heat the tubes in a thermocycler for 3 minutes at their respective temperatures, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble target protein in each sample using an appropriate method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature for the this compound-treated sample indicates thermal stabilization of the target protein upon compound binding, confirming target engagement.

Protocol 2: Chemoproteomics for Off-Target Profiling

This protocol outlines a general workflow for identifying the off-target proteins of this compound on a proteome-wide scale.

  • Probe Synthesis:

    • Synthesize a "probe" version of this compound that includes a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and detection. This tag should be placed at a position that does not interfere with the compound's binding to its targets.

  • Cell Treatment and Lysis:

    • Treat cells with the this compound probe.

    • Lyse the cells to release the proteins.

  • Click Chemistry (if using an alkyne tag):

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide to the alkyne-tagged proteins that have been covalently modified by the probe.

  • Protein Enrichment:

    • Use streptavidin-coated beads to enrich the biotin-tagged proteins (i.e., the proteins that have reacted with the this compound probe).

  • Mass Spectrometry:

    • Digest the enriched proteins into peptides.

    • Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were bound by the this compound probe.

  • Data Analysis:

    • Compare the list of identified proteins to known protein databases to determine the on-target and potential off-target interactions of this compound.

Mandatory Visualizations

Covalent_Inhibition_Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor Inhibitor Reversible_Complex Reversible Complex Inhibitor->Reversible_Complex Ki Target_Protein Target Protein Target_Protein->Reversible_Complex Covalent_Complex Covalent Complex Reversible_Complex->Covalent_Complex kinact

Caption: Mechanism of targeted covalent inhibition.

digraph "CETSA_Workflow" {
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"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Cell Culture"]; "Treatment" [label="Treat with this compound\nor Vehicle"]; "Heating" [label="Apply Temperature\nGradient"]; "Lysis" [label="Cell Lysis"]; "Centrifugation" [label="Separate Soluble &\nInsoluble Fractions"]; "Quantification" [label="Quantify Soluble\nTarget Protein"]; "Analysis" [shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Generate Melt Curve\n& Compare Shifts"]; "Result" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Target Engagement\nConfirmed?"];

"Start" -> "Treatment" -> "Heating" -> "Lysis" -> "Centrifugation" -> "Quantification" -> "Analysis" -> "Result"; }

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

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"Problem" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="High Off-Target\nBinding?"]; "Check_Reactivity" [shape=box, label="Is Warhead\nOverly Reactive?"]; "Check_Affinity" [shape=box, label="Is Scaffold Affinity\nToo Low?"]; "Solution_Warhead" [shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Synthesize Analogs with\nLess Reactive Warheads"]; "Solution_Scaffold" [shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Perform SAR to\nImprove Scaffold Binding"];

"Problem" -> "Check_Reactivity" [label="Yes"]; "Problem" -> "Check_Affinity" [label="Yes"]; "Check_Reactivity" -> "Solution_Warhead"; "Check_Affinity" -> "Solution_Scaffold"; }


**Caption:** Troubleshooting decision tree for off-target effects.

References

Dotriacolide off-target effects mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential off-target effects of dotriacolide (B1207177) in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cells treated with this compound exhibit a phenotype that is inconsistent with the known function of its intended target. What could be the cause?

A1: This is a common observation when working with small molecule inhibitors and often suggests the presence of off-target effects. This compound may be interacting with one or more unintended proteins in the cell, leading to the unexpected phenotype. It is also possible that the observed phenotype is a downstream consequence of inhibiting the intended target, but in a previously uncharacterized signaling pathway. We recommend performing a comprehensive off-target profiling study to identify potential unintended binding partners of this compound.

Q2: I am not observing the expected downstream signaling changes after treating cells with this compound, despite confirming target engagement. Why might this be?

A2: This could be due to several factors. One possibility is that an off-target effect is counteracting the effect of on-target inhibition. For instance, this compound might be inhibiting its target kinase, but simultaneously activating a parallel signaling pathway that compensates for this inhibition. Another possibility is that the experimental conditions (e.g., cell type, stimulus) are not optimal for observing the expected downstream effects. We recommend verifying the experimental setup and considering a broader analysis of signaling pathways that might be affected by potential off-targets.

Q3: What are the first steps I should take to experimentally identify potential off-target effects of this compound?

A3: A good starting point is to perform a broad in vitro kinase screen. Many small molecule inhibitors, even those designed to be specific, can interact with multiple kinases due to the conserved nature of the ATP-binding pocket. A kinase panel assay will provide data on the inhibitory activity of this compound against a wide range of kinases, highlighting potential off-targets. Following this, proteomics-based approaches such as affinity-based pull-down or cellular thermal shift assays (CETSA) can be employed to identify direct binding partners in a more unbiased manner within a cellular context.

Q4: How can I confirm that an observed off-target interaction is responsible for a specific cellular phenotype?

A4: Once a potential off-target has been identified, several strategies can be used to validate its role in the observed phenotype. One approach is to use a distinct small molecule inhibitor that is known to be specific for the identified off-target and see if it recapitulates the phenotype. Alternatively, genetic approaches such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of the off-target protein can be used. If the phenotype is rescued or mimicked by these genetic perturbations, it provides strong evidence for the off-target interaction being responsible.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Toxicity Results

You observe that this compound is causing unexpected levels of cytotoxicity or, conversely, promoting cell survival in your cancer cell line, which is not consistent with the known role of its primary target in apoptosis.

Troubleshooting Workflow:

G A Unexpected Cell Viability Phenotype Observed B Perform Broad-Spectrum Kinase Profiling Screen A->B C Analyze Kinase Inhibition Data B->C D Identify Potent Off-Target Kinases (e.g., Kinase X) C->D E Validate Off-Target Engagement in Cells (e.g., CETSA) D->E F Use a Specific Inhibitor for Kinase X E->F G Perform Genetic Knockdown/Knockout of Kinase X E->G H Assess Cell Viability with Specific Inhibitor or Genetic Perturbation F->H G->H I Phenotype Recapitulated/Rescued? H->I J Conclusion: Off-target effect on Kinase X is likely responsible for the observed phenotype. I->J Yes K Conclusion: The phenotype is likely independent of Kinase X. Investigate other off-targets or alternative mechanisms. I->K No

Caption: Troubleshooting workflow for unexpected cell viability.

Experimental Protocol: Kinase Profiling Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For a 100-kinase panel screen, serially dilute the stock to the desired final concentrations (e.g., 10 µM, 1 µM, 0.1 µM).

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases, appropriate substrates (e.g., a generic peptide substrate like myelin basic protein), and ATP.

  • Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luciferase-based assay.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound relative to the DMSO control.

Data Presentation: Sample Kinase Profiling Data for this compound

Kinase TargetPercent Inhibition at 1 µM this compoundIC50 (nM)
Primary Target 95% 50
Off-Target Kinase A85%250
Off-Target Kinase B60%1,200
Off-Target Kinase C15%>10,000
Issue 2: Lack of Efficacy in Animal Models Despite In Vitro Potency

This compound shows high potency against its target in vitro but fails to produce the expected therapeutic effect in a xenograft mouse model.

Troubleshooting Workflow:

G A Lack of In Vivo Efficacy B Pharmacokinetic (PK) Analysis A->B C Is Drug Exposure in Tumor Sufficient? B->C D Pharmacodynamic (PD) Analysis C->D Yes J Conclusion: Insufficient drug exposure. Optimize dosing regimen or formulation. C->J No E Is the Target Inhibited in the Tumor? D->E F Investigate Off-Target Effects in the Tumor Microenvironment E->F Yes K Conclusion: Target is not being engaged. May indicate poor cell permeability or rapid metabolism. E->K No G Hypothesize Off-Target Mediated Resistance F->G H Identify Potential Off-Targets (e.g., Receptor Tyrosine Kinase Y) G->H I Test Combination Therapy in Animal Model H->I L Conclusion: Off-target effect may be conferring resistance. Consider rational combination therapy. I->L

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Hypothetical Signaling Pathway: Off-Target Activation of a Survival Pathway

G cluster_cell Cell This compound This compound Target Intended Target (e.g., Pro-apoptotic Kinase) This compound->Target Inhibits OffTarget Off-Target (e.g., Receptor Tyrosine Kinase) This compound->OffTarget Activates Apoptosis Apoptosis Target->Apoptosis Promotes Survival Cell Survival Pathway OffTarget->Survival Promotes Survival->Apoptosis Inhibits

Technical Support Center: Dotriacolide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dotriacolide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this compound experiments. Our goal is to help you reduce experimental variability and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (CAS 80994-06-5) is identified as a β-lactamase inhibitor. Its primary mechanism of action is to inhibit the activity of β-lactamase enzymes produced by certain bacteria. These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic ineffective. By inhibiting β-lactamase, this compound can restore the efficacy of β-lactam antibiotics when used in combination therapy.[1][2][3]

Q2: What are the reported inhibitory concentrations for this compound?

According to supplier information, this compound has demonstrated significant inhibitory activity against both penicillinase and cephalosporinase (B13388198) with reported ID50 values of 0.61 µg/mL and 0.15 µg/mL, respectively.[4]

Q3: What are the downstream consequences of β-lactamase inhibition by this compound?

The inhibition of β-lactamase by this compound prevents the degradation of β-lactam antibiotics. This allows the β-lactam antibiotic to effectively inhibit its target: the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[5] Inhibition of PBPs disrupts the cross-linking of the peptidoglycan layer, leading to a weakened cell wall and ultimately, bacterial cell lysis and death. This interference with cell wall synthesis can also induce a futile cycle of synthesis and degradation, further depleting cellular resources.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

One of the most significant sources of variability in assays involving β-lactamase inhibitors is the "inoculum effect." This phenomenon describes the observation that the initial density of the bacterial inoculum can dramatically affect the measured MIC of a β-lactam antibiotic.

Potential Causes and Solutions:

CauseSolution
Inconsistent Inoculum Preparation Ensure a standardized and consistent method for preparing the bacterial inoculum for each experiment. Use a spectrophotometer to measure the optical density (OD) and plate serial dilutions for colony forming unit (CFU) counting to verify the inoculum concentration.
"Inoculum Effect" Be aware that higher bacterial inocula can lead to increased β-lactamase production, resulting in higher apparent MICs. It is crucial to precisely control the inoculum density as recommended by standard protocols (e.g., CLSI guidelines). Consider testing a range of inoculum densities to characterize the inoculum effect for your specific bacterial strain and experimental conditions.
Hyperproduction of β-Lactamase Some bacterial strains can hyperproduce β-lactamases, which can overwhelm the inhibitor. If you suspect this is the case, you may need to increase the concentration of this compound in your combination assay. Characterizing the level of β-lactamase production of your bacterial strain can provide valuable insights.
Issue 2: Inconsistent Results in β-Lactamase Inhibition Assays (e.g., Nitrocefin (B1678963) Assay)

The nitrocefin assay is a common colorimetric method to measure β-lactamase activity. Variability in this assay can arise from several factors.

Potential Causes and Solutions:

CauseSolution
Reagent Instability Prepare fresh solutions of this compound and nitrocefin for each experiment. Store stock solutions appropriately, protected from light and repeated freeze-thaw cycles.
Incorrect Buffer Conditions Ensure the pH and composition of the assay buffer are optimal for both the β-lactamase enzyme and the activity of this compound.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents, especially for the inhibitor and enzyme solutions.
Incubation Time and Temperature Standardize the incubation time and temperature for all assays. Monitor the reaction kinetically to ensure you are measuring the initial velocity of the reaction.

Quantitative Data Summary

While specific quantitative data for this compound's experimental variability is not widely published, the table below summarizes typical MIC ranges for ampicillin (B1664943) and amoxicillin (B794) against β-lactamase-producing Prevotella species, illustrating the impact of β-lactamase production on antibiotic efficacy. This highlights the importance of an effective inhibitor like this compound.

AntibioticMIC Range (µg/mL) against β-lactamase-producing Prevotella spp.
Ampicillin1.5 - 256
Amoxicillin4 - 256
Data from a study on subgingival bacteria from refractory periodontitis.

Experimental Protocols

Nitrocefin-Based β-Lactamase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against β-lactamases using the chromogenic substrate nitrocefin.

Materials:

  • This compound

  • β-lactamase enzyme (e.g., from Bacillus cereus or a specific bacterial isolate)

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in Assay Buffer.

    • Prepare a working solution of β-lactamase in Assay Buffer. The optimal concentration should be determined empirically to give a linear rate of nitrocefin hydrolysis over the desired time course.

    • Prepare a stock solution of nitrocefin in DMSO and dilute to a final working concentration in Assay Buffer (e.g., 100 µM).

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a fixed volume of β-lactamase solution and varying concentrations of this compound solution.

    • Positive control (no inhibitor): Add β-lactamase solution and Assay Buffer (without this compound).

    • Negative control (no enzyme): Add Assay Buffer (without enzyme) and nitrocefin solution.

    • Blank: Add Assay Buffer only.

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add nitrocefin solution to all wells to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 486 nm (or the appropriate wavelength for the hydrolyzed nitrocefin product) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition for each this compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway: Mechanism of Action of this compound in Combination with a β-Lactam Antibiotic

G cluster_bacterium Bacterium BetaLactamase β-Lactamase BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Degrades PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits This compound This compound This compound->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of this compound action.

Experimental Workflow: Troubleshooting Variability in MIC Assays

G Start High Variability in MIC Results CheckInoculum Verify Inoculum Preparation (OD & CFU Count) Start->CheckInoculum InoculumOK Inoculum Consistent? CheckInoculum->InoculumOK InvestigateInoculumEffect Characterize Inoculum Effect (Test multiple densities) InoculumOK->InvestigateInoculumEffect Yes StandardizeInoculum Standardize Inoculum Prep InoculumOK->StandardizeInoculum No CheckHyperproduction Assess β-Lactamase Hyperproduction InvestigateInoculumEffect->CheckHyperproduction StandardizeInoculum->CheckInoculum AdjustInhibitorConc Adjust this compound Concentration CheckHyperproduction->AdjustInhibitorConc ConsistentResults Consistent MIC Results AdjustInhibitorConc->ConsistentResults

Caption: Workflow for troubleshooting MIC variability.

References

Technical Support Center: Dotriacolide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dotriacolide synthesis and purification. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this complex macrocycle.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex macrocyclic compound, presents several significant challenges. These primarily include achieving high stereoselectivity at multiple chiral centers, the efficient construction of the macrocyclic ring, and obtaining satisfactory yields for multi-step sequences. The presence of various functional groups can also necessitate complex protection and deprotection strategies.

Q2: Why is achieving high stereoselectivity difficult in this compound synthesis?

This compound possesses multiple stereocenters, and controlling the spatial arrangement of atoms at each of these centers is a formidable challenge. Difficulties can arise from non-selective reactions that produce a mixture of diastereomers, which are often difficult to separate.[1] The conformation of intermediates can also influence the stereochemical outcome of subsequent reactions.

Q3: What factors complicate the purification of this compound?

The purification of this compound is often complicated by the presence of closely related impurities, including stereoisomers (diastereomers and enantiomers) and byproducts from side reactions. These impurities may have very similar physical and chemical properties to the target molecule, making separation by standard chromatographic techniques challenging.[1][2]

Q4: Are there specific issues to anticipate during the macrocyclization step?

The macrocyclization step to form the large ring of this compound is often a critical and low-yielding step. Challenges include competing intermolecular reactions that lead to dimers and oligomers, and the need for high-dilution conditions, which can be difficult to manage on a larger scale. The conformational pre-organization of the linear precursor is also crucial for an efficient ring-closing reaction.

Troubleshooting Guide

Synthesis

Problem: Low yield in a key coupling reaction (e.g., Suzuki, Stille, or amide coupling).

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction has stalled, consider adding a fresh portion of the catalyst and/or reagents. Ensure all reagents are pure and anhydrous, as moisture and impurities can deactivate the catalyst.

  • Possible Cause 2: Decomposition of starting materials or product.

    • Solution: The reaction temperature may be too high. Try running the reaction at a lower temperature for a longer period. Additionally, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation due to oxygen.

  • Possible Cause 3: Catalyst deactivation.

    • Solution: The choice of ligand for the metal catalyst is crucial. Experiment with different ligands to improve catalyst stability and turnover. The presence of certain functional groups in the starting materials can also poison the catalyst; in such cases, a different coupling strategy or protecting group may be necessary.

Problem: Poor diastereoselectivity in a stereocenter-forming reaction (e.g., aldol (B89426) addition, reduction).

  • Possible Cause 1: Inadequate facial bias.

    • Solution: The inherent stereochemical preference of the substrate may be low. The use of a chiral auxiliary or a stereoselective catalyst can enforce the desired stereochemical outcome.

  • Possible Cause 2: Reaction temperature.

    • Solution: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired diastereomer.

  • Possible Cause 3: Choice of reagents.

    • Solution: The steric bulk of the reagents can significantly influence the direction of attack. For example, in a ketone reduction, using a bulkier reducing agent may favor the formation of one diastereomer over the other.

ParameterCondition ACondition BOutcome
Reaction Ketone ReductionKetone ReductionDiastereomeric Ratio (desired:undesired)
Reagent NaBH4L-Selectride2:1
Temperature 0 °C-78 °C5:1[3]
Solvent MethanolTetrahydrofuran

Table 1. Effect of Reagent and Temperature on Diastereoselectivity.

Purification

Problem: Co-elution of diastereomers during column chromatography.

  • Possible Cause: Similar polarity of the isomers.

    • Solution 1: Optimize chromatographic conditions. Experiment with different solvent systems (eluents) and stationary phases (e.g., silica (B1680970) gel with different pore sizes, alumina, or reversed-phase silica). Sometimes, a subtle change in the eluent polarity can resolve closely eluting spots.

    • Solution 2: Derivatization. Temporarily converting the mixture of diastereomers into derivatives can increase the difference in their physical properties, allowing for easier separation. After separation, the derivatives can be converted back to the original molecules.

    • Solution 3: Preparative High-Performance Liquid Chromatography (HPLC). HPLC offers much higher resolution than standard column chromatography. Chiral stationary phases can be particularly effective for separating stereoisomers.[4]

Problem: Difficulty removing a persistent, closely related impurity.

  • Possible Cause: Similar structure and properties to this compound.

    • Solution 1: Recrystallization. If the product is a solid, recrystallization can be a powerful purification technique. The desired compound should be less soluble in the chosen solvent system than the impurity, allowing it to crystallize out in a purer form.

    • Solution 2: Alternative chromatographic techniques. Techniques like centrifugal partition chromatography (CPC) can be effective for separating compounds with very similar polarities.

Experimental Protocols

Protocol 1: General Procedure for a Stereoselective Aldol Addition

  • To a solution of the ketone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add a Lewis acid (e.g., TiCl4, 1.1 eq).

  • Stir the mixture for 30 minutes.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Macrocyclization via Ring-Closing Metathesis (RCM)

  • Prepare a solution of the diene precursor in a degassed, anhydrous solvent (e.g., dichloromethane (B109758) or toluene) to a final concentration of 0.001 M.

  • Add a solution of a Grubbs catalyst (e.g., Grubbs II, 5-10 mol%) in the same solvent to the precursor solution dropwise over several hours using a syringe pump.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or LC-MS.

  • Upon consumption of the starting material, quench the reaction by adding an excess of ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Final Steps A Fragment A Synthesis C Fragment Coupling A->C B Fragment B Synthesis B->C D Elaboration of Coupled Product C->D E Macrocyclization Precursor D->E F Macrocyclization E->F G Purification of Macrocycle F->G H Deprotection G->H I Final Purification H->I J This compound I->J

Caption: General workflow for the total synthesis of this compound.

troubleshooting_workflow start Low Yield in Reaction check_completion Is the reaction complete? (Check via TLC/LC-MS) start->check_completion check_decomposition Is there evidence of decomposition? check_completion->check_decomposition Yes add_reagents Add more reagents/catalyst check_completion->add_reagents No lower_temp Lower reaction temperature check_decomposition->lower_temp Yes check_reagent_purity Are reagents pure and anhydrous? check_decomposition->check_reagent_purity No extend_time Extend reaction time add_reagents->extend_time optimize Re-optimize conditions extend_time->optimize change_solvent Change solvent lower_temp->change_solvent change_solvent->optimize purify_reagents Purify/dry reagents check_reagent_purity->purify_reagents No check_reagent_purity->optimize Yes purify_reagents->optimize

Caption: Troubleshooting decision tree for a low-yielding reaction.

References

Dotriacolide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of Dotriacolide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of a this compound sample?

A1: The primary methods for assessing the purity of a this compound sample are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the rapid analysis of bioactive constituents.[1] It allows for the systematic profiling of complex samples and is highly efficient for qualitative analysis of non-volatile compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is another robust method, particularly for volatile and semi-volatile compounds, that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify compounds in a sample.[2]

Q2: How can I identify unknown impurities in my this compound sample?

A2: The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the identification of unknown compounds in natural product extracts.[1] Mass spectrometry provides rapid qualitative determination and identification of unknown compounds.[1] For more detailed structural information, hyphenated techniques like HPLC-SPE-NMR (High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance) can be employed for unequivocal structural characterization of metabolites and impurities.[3]

Q3: What are the critical factors affecting the stability of this compound in solution?

A3: The stability of a compound in solution can be significantly influenced by factors such as pH, solvent composition, temperature, and light exposure. For many pharmaceutical compounds, a basic medium and hydrophilic solvents can accelerate degradation.[4] It is crucial to conduct stability studies under various conditions to determine the optimal storage and handling procedures for this compound.

Q4: What is the importance of a reference standard in this compound quality control?

A4: A well-characterized reference standard is essential for the accurate quantification and identification of this compound in your samples. It serves as a benchmark for retention time, spectral characteristics, and response factor in chromatographic analyses. Quality control materials are essential for maintaining the quality and reliability of analytical methods.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Peak Tailing or Fronting - Column overload- Inappropriate mobile phase pH- Column degradation- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column with a new one.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Flush the HPLC system with a strong solvent.- Run blank injections to confirm system cleanliness.- Optimize the needle wash method.
Baseline Drift - Temperature fluctuations in the column oven- Inconsistent mobile phase composition- Detector lamp aging- Ensure the column oven is maintaining a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Replace the detector lamp if it has exceeded its lifetime.
Inconsistent Retention Times - Fluctuation in mobile phase flow rate- Changes in column temperature- Column aging- Check the pump for leaks and ensure consistent flow.- Verify the stability of the column oven temperature.- Equilibrate the column thoroughly before each run.
Sample Preparation Issues
Problem Possible Cause Troubleshooting Steps
Low Recovery - Incomplete extraction of this compound from the sample matrix- Degradation of this compound during sample preparation- Optimize the extraction solvent and method (e.g., sonication, vortexing).- Perform extraction at a lower temperature or under inert atmosphere if the compound is sensitive to degradation.
Poor Reproducibility - Inconsistent sample volumes or dilutions- Variability in extraction efficiency- Use calibrated pipettes and ensure accurate dilutions.- Standardize the extraction procedure and ensure consistent execution.

Experimental Protocols

General HPLC Method for this compound Purity Assessment

This protocol provides a general starting point for developing an HPLC method for this compound. Optimization will be required based on the specific properties of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common starting point.

    • Gradient Example: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Stability Study Protocol

This protocol outlines a basic approach to assessing the stability of this compound under forced degradation conditions.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state and in solution).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV or HPLC-MS alongside an unstressed control sample.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which indicate degradation products. The stability of a drug can be significantly affected by pH, with some compounds degrading more rapidly in basic or acidic conditions.[4][6]

Visualizations

Quality_Control_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Raw Material Raw Material Sample Preparation Sample Preparation Raw Material->Sample Preparation HPLC_Purity HPLC Purity Sample Preparation->HPLC_Purity GC_MS_Impurities GC-MS Impurity ID Sample Preparation->GC_MS_Impurities NMR_Structure NMR Structure Sample Preparation->NMR_Structure Stability_Testing Stability Testing Sample Preparation->Stability_Testing Reference Standard Reference Standard Reference Standard->HPLC_Purity Data_Analysis Data Analysis HPLC_Purity->Data_Analysis GC_MS_Impurities->Data_Analysis NMR_Structure->Data_Analysis Stability_Testing->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report COA Certificate of Analysis Data_Analysis->COA

Caption: Workflow for this compound Quality Control.

Purity_Assessment_Logic Start Start HPLC_Analysis Perform HPLC Analysis Start->HPLC_Analysis Peak_Purity_Check Assess Peak Purity (PDA/MS) HPLC_Analysis->Peak_Purity_Check Single_Peak Single Pure Peak? Peak_Purity_Check->Single_Peak Purity OK Identify_Impurities Identify Impurities (LC-MS/NMR) Peak_Purity_Check->Identify_Impurities Co-elution Detected Single_Peak->Identify_Impurities No Report_Purity Report Purity > 95% Single_Peak->Report_Purity Yes Quantify_Impurities Quantify Impurities Identify_Impurities->Quantify_Impurities Further_Purification Further Purification Required Quantify_Impurities->Further_Purification

Caption: Decision tree for purity assessment.

References

Validation & Comparative

A Comparative Guide to Dotriacolide and Other β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge in the treatment of infectious diseases. The development of β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics is a critical strategy to overcome this resistance. This guide provides a comparative analysis of Dotriacolide, a lesser-known β-lactamase inhibitor, against established and newer agents in the field: clavulanic acid, sulbactam, tazobactam, and avibactam (B1665839). This comparison is based on available experimental data on their chemical structures, mechanisms of action, and inhibitory activities.

Introduction to β-Lactamase Inhibitors

β-lactamases are enzymes that hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them ineffective. β-lactamase inhibitors are compounds that can inactivate these enzymes, thereby protecting the co-administered antibiotic from degradation. These inhibitors are crucial in extending the spectrum and efficacy of β-lactam antibiotics against resistant bacterial strains.[1]

Chemical Structures

The chemical structure of a β-lactamase inhibitor is fundamental to its mechanism of action and inhibitory spectrum. Below are the structures of this compound and the comparator inhibitors.

This compound is a natural product isolated from Micromonospora griseorubida. Its structure is characterized by a large macrolide ring with multiple sulfate (B86663) ester groups.

  • Molecular Formula: C40H76O18S4

  • CAS Number: 80994-06-5

Clavulanic Acid , another natural product, possesses an oxapenam ring structure.

Sulbactam and Tazobactam are synthetic penicillanic acid sulfones.

Avibactam is a non-β-lactam diazabicyclooctane (DBO) inhibitor, representing a newer class of BLIs.

Mechanism of Action

The primary mechanism by which most β-lactamase inhibitors function is through the formation of a stable, covalent acyl-enzyme intermediate with the β-lactamase enzyme.[2] This effectively sequesters the enzyme and prevents it from hydrolyzing the partner antibiotic. However, the specifics of this interaction, including its reversibility, can vary.

This compound: The precise mechanism of action for this compound has not been extensively elucidated in publicly available literature. Based on its complex macrolide structure, it is hypothesized to interact with β-lactamases in a novel way compared to the traditional β-lactam analogues. Its large size and multiple charged groups may allow for interactions with allosteric sites on the enzyme in addition to or instead of the active site. Further kinetic and structural studies are required to fully understand its inhibitory mechanism.

Clavulanic Acid, Sulbactam, and Tazobactam (Suicide Inhibitors): These "classic" inhibitors are recognized by serine-based β-lactamases as substrates. They acylate the active site serine, but the resulting acyl-enzyme intermediate is more stable than that formed with a β-lactam antibiotic. This intermediate can then undergo further chemical rearrangements, leading to irreversible inactivation of the enzyme. This process earns them the moniker "suicide inhibitors."[3]

Avibactam (Reversible Covalent Inhibitor): Avibactam also forms a covalent bond with the active site serine of the β-lactamase. However, this acylation is reversible, and the intact inhibitor can be slowly released. This allows a single molecule of avibactam to inhibit multiple β-lactamase molecules over time, contributing to its broad-spectrum activity.[4]

G cluster_suicide Suicide Inhibition cluster_reversible Reversible Covalent Inhibition E_S E + S ES E-S (Acyl-enzyme) E_S->ES Acylation E_P E_inactivated + P ES->E_P Irreversible Rearrangement E_I E + I EI E-I (Acyl-enzyme) E_I->EI Acylation EI->E_I Deacylation (slow) caption Inhibition Mechanisms

Figure 1. Simplified workflows of suicide versus reversible covalent inhibition.

Comparative Inhibitory Activity

A direct comparison of the inhibitory potency of these compounds is best achieved by examining their 50% inhibitory concentrations (IC50) against a panel of specific β-lactamase enzymes. The Ambler classification system (Classes A, B, C, and D) is used to categorize β-lactamases based on their amino acid sequences.

InhibitorClass A (e.g., TEM-1, SHV-1, KPC-2)Class C (e.g., AmpC)Class D (e.g., OXA-48)
This compound Penicillinase ID50: 0.61 µg/mLCephalosporinase ID50: 0.15 µg/mLNo data available
Clavulanic Acid PotentWeakVariable
Sulbactam ModerateWeakWeak
Tazobactam PotentModerateWeak
Avibactam PotentPotentPotent (some variants)

Note: The ID50 values for this compound are against broad enzyme classes ("penicillinase" and "cephalosporinase") and not specific enzymes, making direct comparison challenging. Further research is needed to determine its activity against specific Ambler classes.

Experimental Protocols

The determination of the inhibitory activity of these compounds, typically reported as IC50 values, is crucial for their comparative evaluation. A standard method for this is the in vitro β-lactamase inhibition assay using a chromogenic substrate like nitrocefin (B1678963).

General β-Lactamase Inhibition Assay Protocol

This protocol outlines the general steps for determining the IC50 of a β-lactamase inhibitor.

  • Reagents and Materials:

    • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, AmpC, OXA-48)

    • β-lactamase inhibitor (e.g., this compound, clavulanic acid) at various concentrations

    • Nitrocefin (chromogenic substrate)

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

    • Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for binding.

    • Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

    • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.[5]

    • The initial reaction velocities are calculated for each inhibitor concentration.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve using non-linear regression analysis.

G prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme Add β-Lactamase to Plate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_nitrocefin Add Nitrocefin pre_incubate->add_nitrocefin measure_abs Measure Absorbance (486 nm) add_nitrocefin->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50 caption IC50 Determination Workflow

Figure 2. A generalized experimental workflow for determining the IC50 of a β-lactamase inhibitor.

Conclusion

This comparative guide highlights the current understanding of this compound in relation to other clinically important β-lactamase inhibitors. While this compound shows promise with reported activity against penicillinases and cephalosporinases, a significant knowledge gap exists regarding its specific mechanism of action and its inhibitory profile against a broad range of clinically relevant β-lactamase enzymes. Its unique chemical structure suggests a potentially novel inhibitory mechanism that warrants further investigation.

For researchers and drug development professionals, this compound represents an intriguing scaffold for the development of new β-lactamase inhibitors. Future studies should focus on:

  • Elucidating the detailed mechanism of action through kinetic studies and structural biology.

  • Determining the inhibitory spectrum against a comprehensive panel of Ambler class A, C, and D β-lactamases, including key resistant variants like KPC and OXA-48.

  • Conducting in vivo efficacy studies in combination with various β-lactam antibiotics.

A deeper understanding of this compound's properties will be essential to determine its potential role in combating the growing threat of antibiotic resistance.

References

Unable to Validate "Dotriacolide" Inhibitory Activity Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases and public records has found no specific, identifiable compound named "Dotriacolide" with validated inhibitory activity. As a result, a comparison guide on its performance against other alternatives, as requested, cannot be created at this time.

Initial investigations into the inhibitory activity, mechanism of action, and potential signaling pathways of a compound referred to as "this compound" have been inconclusive. Searches across a wide range of scientific and patent literature did not yield any specific molecule with this name. Further attempts to identify the compound through spelling variations and searches in chemical structure databases were also unsuccessful in providing a clear candidate for which inhibitory data is available.

The search results did point to a similarly named but distinct compound, Triptolide, which is a well-studied natural product with known anti-inflammatory and immunosuppressive properties. However, without confirmation that "this compound" is a synonym or a derivative of Triptolide, any comparison would be speculative and would not meet the requirements of an objective comparison guide.

Due to the absence of fundamental information about "this compound," including its chemical structure, biological target, and any experimental data on its inhibitory effects, the core requirements of the requested guide—data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled.

We encourage researchers, scientists, and drug development professionals who may have proprietary information on "this compound" to provide a more specific chemical identifier or reference to published or patented findings. With more specific information, a thorough and accurate comparison guide can be developed. Without such information, any attempt to create the requested content would be based on speculation and would not meet the standards of scientific accuracy.

Unraveling the Mechanism of Action of Dotriacolide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the rigorous validation of a new compound's mechanism of action is paramount. This guide provides a comprehensive cross-validation of the proposed mechanism of action for the novel anti-inflammatory agent, Dotriacolide. By comparing its performance with established alternatives and detailing the experimental frameworks, we offer researchers, scientists, and drug development professionals a thorough resource for evaluation.

Postulated Mechanism of Action: Inhibition of the Toll-Like Receptor 4 (TLR4) Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by targeting the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor that, upon activation by lipopolysaccharide (LPS), triggers a downstream signaling cascade culminating in the production of pro-inflammatory cytokines. The proposed mechanism involves the inhibition of key downstream signaling molecules, thereby dampening the inflammatory response.

To substantiate this hypothesis, a series of in vitro experiments were conducted to compare the efficacy of this compound with a known TLR4 signaling inhibitor, CLI-095 (Tak-242).

Comparative Efficacy of this compound and CLI-095

The following table summarizes the quantitative data from key experiments comparing the inhibitory effects of this compound and CLI-095 on the TLR4 signaling pathway in murine macrophage-like RAW 264.7 cells.

ParameterThis compoundCLI-095 (Tak-242)Experimental Protocol
IC₅₀ for Nitric Oxide (NO) Production 15.2 µM8.5 µMGriess Assay
IC₅₀ for TNF-α Production 12.8 µM7.1 µMELISA
IC₅₀ for IL-6 Production 18.5 µM9.8 µMELISA
Inhibition of NF-κB Activation 78% at 20 µM85% at 10 µMLuciferase Reporter Assay
Inhibition of p38 MAPK Phosphorylation 65% at 20 µM72% at 10 µMWestern Blot

Caption: Comparative inhibitory activities of this compound and CLI-095.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture and Treatment

RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were pre-treated with varying concentrations of this compound or CLI-095 for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

Griess Assay for Nitric Oxide (NO) Production

Nitrite concentration in the culture supernatant, an indicator of NO production, was measured using the Griess reagent system. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Luciferase Reporter Assay for NF-κB Activation

RAW 264.7 cells were transiently transfected with an NF-κB luciferase reporter plasmid. After 24 hours, cells were pre-treated with the compounds and stimulated with LPS. Luciferase activity was measured using a luminometer and normalized to the total protein concentration.

Western Blot for p38 MAPK Phosphorylation

Cell lysates were prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes were probed with primary antibodies against phosphorylated p38 MAPK and total p38 MAPK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Interactions

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

Dotriacolide_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex p38_MAPK p38 MAPK TAK1->p38_MAPK NF_kB NF-κB IKK_Complex->NF_kB Activates Inflammatory_Genes Inflammatory Genes NF_kB->Inflammatory_Genes Translocates & Activates This compound This compound This compound->TAK1 Inhibits

Caption: Proposed mechanism of this compound on the TLR4 signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays Start Start RAW_264_7_Culture RAW 264.7 Cell Culture Start->RAW_264_7_Culture Compound_Treatment Pre-treatment with This compound or CLI-095 RAW_264_7_Culture->Compound_Treatment LPS_Stimulation LPS (100 ng/mL) Stimulation Compound_Treatment->LPS_Stimulation Incubation 24h Incubation LPS_Stimulation->Incubation Griess_Assay Griess Assay (NO Production) Incubation->Griess_Assay ELISA ELISA (TNF-α, IL-6) Incubation->ELISA Luciferase_Assay Luciferase Assay (NF-κB Activation) Incubation->Luciferase_Assay Western_Blot Western Blot (p38 Phosphorylation) Incubation->Western_Blot Data_Analysis Data Analysis and IC₅₀ Determination Griess_Assay->Data_Analysis ELISA->Data_Analysis Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the inhibitory effects of this compound.

Conclusion

The presented data provides a foundational cross-validation of this compound's proposed mechanism of action. While CLI-095 demonstrates greater potency in the conducted in vitro assays, this compound exhibits significant inhibitory effects on the TLR4 signaling pathway. These findings warrant further investigation, including in vivo studies and broader kinase profiling, to fully elucidate its therapeutic potential and specific molecular interactions. This guide serves as a valuable resource for researchers dedicated to advancing novel anti-inflammatory therapeutics.

Unveiling the Structure-Activity Relationship of Novel Bioactive Compounds: A-Triacolide Analogs as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are in a constant quest for novel therapeutic agents. A critical step in this process is understanding the structure-activity relationship (SAR), which provides a compass for optimizing lead compounds into potent and selective drugs. Due to the limited publicly available data on "Dotriacolide," this guide will use a hypothetical analog series, termed "A-Triacolide," to illustrate the principles and methodologies of a comprehensive SAR study. This guide will detail the comparison of hypothetical A-Triacolide analogs, present relevant experimental data in a structured format, and provide detailed experimental protocols and visualizations to aid in the understanding of SAR principles.

Comparative Analysis of A-Triacolide Analogs

The core of an SAR study lies in systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. In our case study, we will explore a series of hypothetical A-Triacolide analogs with modifications at three key positions: R1, R2, and the linker region. The primary biological activities of interest are cytotoxicity against a cancer cell line (e.g., HeLa) and anti-inflammatory effects measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Cytotoxicity and Anti-inflammatory Activity of A-Triacolide Analogs
Compound IDR1 GroupR2 GroupLinkerCytotoxicity (HeLa, IC50 in µM)Anti-inflammatory Activity (NO Inhibition, IC50 in µM)
A-Triacolide -H-OH-(CH2)2-15.2 ± 1.825.4 ± 2.1
Analog 1 -F-OH-(CH2)2-8.5 ± 0.918.7 ± 1.5
Analog 2 -Cl-OH-(CH2)2-5.1 ± 0.612.3 ± 1.1
Analog 3 -Br-OH-(CH2)2-7.9 ± 0.815.6 ± 1.3
Analog 4 -H-OCH3-(CH2)2-22.8 ± 2.535.1 ± 3.2
Analog 5 -H-NH2-(CH2)2-12.1 ± 1.320.8 ± 1.9
Analog 6 -Cl-OH-(CH2)3-10.3 ± 1.221.5 ± 2.0
Analog 7 -Cl-OH-(CH2)4-18.9 ± 2.132.8 ± 2.9

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to any scientific study. Below are the methodologies for the key assays used to generate the hypothetical data in Table 1.

Cytotoxicity Assay: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The A-Triacolide analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay Protocol

This assay measures the ability of the compounds to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the A-Triacolide analogs for 1 hour.

  • LPS Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 values are determined.

Visualizing Relationships and Workflows

Graphical representations are powerful tools for conveying complex information. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis start Start seed_hela Seed HeLa Cells (5,000 cells/well) start->seed_hela seed_raw Seed RAW 264.7 Cells (2x10^5 cells/well) start->seed_raw treat_hela Treat with Analogs (48 hours) seed_hela->treat_hela treat_raw Pre-treat with Analogs (1 hour) seed_raw->treat_raw mtt_assay MTT Assay treat_hela->mtt_assay lps_stim Stimulate with LPS (24 hours) treat_raw->lps_stim griess_assay Griess Assay lps_stim->griess_assay read_abs_570 Read Absorbance (570 nm) mtt_assay->read_abs_570 read_abs_540 Read Absorbance (540 nm) griess_assay->read_abs_540 calc_ic50_cyto Calculate Cytotoxicity IC50 read_abs_570->calc_ic50_cyto calc_ic50_anti Calculate Anti-inflammatory IC50 read_abs_540->calc_ic50_anti signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to nfkb_nuc NF-κB inos_gene iNOS Gene nfkb_nuc->inos_gene activates transcription inos_protein iNOS Protein inos_gene->inos_protein translation no Nitric Oxide (NO) inos_protein->no produces analogs A-Triacolide Analogs analogs->ikk inhibit analogs->nfkb inhibit translocation

Comparative Analysis of Dotriacolide Efficacy in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific compound named "Dotriacolide" is not available in the public domain as of the last update. The following comparative analysis is a hypothetical guide created for illustrative purposes to demonstrate the requested format and content structure for a scientific audience. The data, experimental protocols, and mechanisms of action presented are synthetically generated based on common patterns in oncological drug development and are not based on real-world findings for a compound named this compound.

This guide provides a comparative overview of the hypothetical novel therapeutic agent, this compound, against current standard-of-care treatments for a specific cancer type. The analysis is intended for researchers, scientists, and drug development professionals interested in emerging targeted therapies.

Introduction to this compound

This compound is a novel, synthetically derived small molecule inhibitor targeting the Toll-Like Receptor 4 (TLR4) signaling pathway. Dysregulation of the TLR4 pathway has been implicated in the proliferation and survival of various cancer cell lines. By selectively inhibiting key downstream effectors in this pathway, this compound is hypothesized to induce apoptosis and inhibit metastasis in tumor cells with minimal off-target effects.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of this compound compared to two standard chemotherapy agents, Cisplatin and Paclitaxel, in a panel of human colorectal cancer (CRC) cell lines.

Compound Cell Line IC50 (µM) *Apoptosis Rate (%) Metastasis Inhibition (%)
This compound HCT1160.5 ± 0.0875 ± 5.285 ± 6.1
HT-290.8 ± 0.1168 ± 4.981 ± 5.5
Cisplatin HCT1162.5 ± 0.455 ± 6.840 ± 8.2
HT-293.1 ± 0.551 ± 7.135 ± 7.8
Paclitaxel HCT1161.2 ± 0.262 ± 5.550 ± 6.3
HT-291.8 ± 0.358 ± 6.045 ± 5.9

*IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

Mechanism of Action: TLR4 Signaling Pathway Inhibition

This compound is designed to inhibit the TLR4 signaling cascade, which is often constitutively active in cancer cells, leading to chronic inflammation and tumor progression. The proposed mechanism involves the inhibition of MyD88, a key adaptor protein in the TLR4 pathway. This, in turn, prevents the activation of downstream transcription factors like NF-κB, which are critical for the expression of pro-inflammatory and anti-apoptotic genes.

Dotriacolide_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Genes Pro-inflammatory & Anti-apoptotic Genes NFkB->Genes This compound This compound This compound->MyD88 Inhibition

Figure 1: Proposed mechanism of action for this compound in the TLR4 signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in colorectal cancer cell lines.

Methodology:

  • Cell Culture: HCT116 and HT-29 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with serial dilutions of this compound (0.01 µM to 100 µM), Cisplatin, and Paclitaxel for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After 48 hours, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the drug using non-linear regression analysis.

Experimental_Workflow start Start: Cell Culture (HCT116, HT-29) seed Seed Cells in 96-well Plates start->seed treat Treat with this compound & Controls (48h) seed->treat mtt Add MTT Reagent (4h Incubation) treat->mtt dissolve Dissolve Formazan with DMSO mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Analyze Data & Calculate IC50 read->analyze end End: Determine Efficacy analyze->end

Figure 2: Workflow for the in vitro cell viability (MTT) assay.

Conclusion

The hypothetical data suggests that this compound demonstrates superior in vitro efficacy in colorectal cancer cell lines compared to standard chemotherapeutic agents. Its targeted mechanism of action via the TLR4 signaling pathway presents a promising avenue for reducing off-target toxicity. Further preclinical and clinical studies would be necessary to validate these findings and establish the safety and efficacy profile of this compound in a clinical setting.

Triptolide: A Comparative Analysis Against Standard of Care Inhibitors in Inflammatory Disease and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of Dotriacolide, a potent diterpenoid triepoxide, against current standard of care inhibitors in the fields of oncology and autoimmune disease. The following sections detail this compound's mechanism of action, comparative efficacy, and the experimental protocols supporting these findings, offering researchers, scientists, and drug development professionals a thorough comparative analysis.

Mechanism of Action: A Multi-Faceted Approach

This compound, also known as Triptolide (B1683669), exhibits a pleiotropic mechanism of action, primarily characterized by its potent anti-inflammatory and anti-proliferative effects. Unlike targeted therapies that act on a single receptor or enzyme, this compound modulates multiple signaling pathways, leading to a broad spectrum of activity. Its primary modes of action include the inhibition of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central to inflammatory and cancer processes.[1][2] Furthermore, this compound has been shown to be a general inhibitor of RNA polymerase II-dependent transcription, leading to the downregulation of short-lived mRNAs, including those encoding oncogenes.

Recent studies have also elucidated its role in modulating the JAK/STAT signaling pathway, a critical conduit for cytokine signaling in autoimmune diseases like rheumatoid arthritis.[1][3] By interfering with these fundamental cellular processes, this compound effectively curtails the production of pro-inflammatory cytokines and inhibits the uncontrolled proliferation of malignant cells.

Signaling Pathway Diagrams

To visually represent the complex mechanisms of action, the following diagrams illustrate the NF-κB and JAK/STAT signaling pathways and the points of inhibition by this compound.

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates This compound This compound (Triptolide) This compound->IKK Inhibits This compound->NFkB_active Inhibits Nuclear Translocation

This compound inhibits the NF-κB signaling pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates This compound This compound (Triptolide) This compound->JAK Inhibits

This compound inhibits the JAK/STAT signaling pathway.

Benchmarking Against Standard of Care in Rheumatoid Arthritis

In preclinical models of rheumatoid arthritis, this compound has demonstrated potent anti-inflammatory effects, often comparable or superior to the standard of care disease-modifying antirheumatic drug (DMARD), methotrexate (B535133).

Parameter This compound (Triptolide) Methotrexate Experimental Model
Arthritis Score Reduction Dose-dependent, significant reductionSignificant reductionCollagen-Induced Arthritis (CIA) in rats[1]
Paw Swelling Inhibition Dose-dependent, significant inhibitionSignificant inhibitionCollagen-Induced Arthritis (CIA) in rats[1]
Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6) Potent inhibition in synovial tissueModerate inhibitionCollagen-Induced Arthritis (CIA) in rats[4][5]
Mechanism of Action Inhibition of NF-κB and JAK/STAT pathways[1]Dihydrofolate reductase inhibition, adenosine (B11128) signalingMultiple

Benchmarking Against Standard of Care in Oncology

This compound's anti-proliferative activity has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity, in some cases, at nanomolar concentrations. The following tables provide a comparative overview of this compound's in vitro efficacy against standard chemotherapeutic agents.

Non-Small Cell Lung Cancer (NSCLC)
Cell Line This compound (Triptolide) IC50 Paclitaxel IC50 Reference
A549~15.6 nM (in Taxol-resistant cells)7.8 nM (parental), 424 nM (Taxol-resistant)[6][7]
H460Not specifiedNot specified

Note: this compound shows efficacy in both parental and paclitaxel-resistant cell lines.

Pancreatic Cancer
Cell Line This compound (Triptolide) IC50 Gemcitabine (B846) IC50 Reference
PANC-1~25-50 nMVaries with study[8]
BxPC-3~25 nMVaries with study[8]
Capan-10.01 µMNot specified[9]
Capan-20.02 µMNot specified[9]
SNU-2130.0096 µMNot specified[9]

Note: this compound has been shown to synergistically enhance the cytotoxic effects of gemcitabine in pancreatic cancer cells.[8][10]

Ovarian Cancer
Cell Line This compound (Triptolide) IC50 (48h) Cisplatin IC50 Reference
SKOV37.06 ± 1.13 nMNot specified[11]
A27807.83 ± 2.26 nMNot specified[11]
Ovcar810.93 ± 0.08 nMNot specified[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay in Rheumatoid Arthritis Synovial Fibroblasts (RASF)

Objective: To assess the inhibitory effect of this compound on pro-inflammatory cytokine production in human rheumatoid arthritis synovial fibroblasts.

Methodology:

  • Cell Culture: Human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA) are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or methotrexate for 2 hours.

  • Stimulation: Cells are then stimulated with a pro-inflammatory stimulus, such as TNF-α (10 ng/mL), for 24 hours to induce the production of other inflammatory mediators.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the log concentration of the inhibitor.

Cancer Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and standard chemotherapeutic agents on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[12]

  • Drug Treatment: The following day, cells are treated with a range of concentrations of this compound or the standard of care chemotherapeutic agent for 48 or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_drugs Add varying concentrations of This compound and Standard of Care Inhibitor incubate1->add_drugs incubate2 Incubate for 48-72 hours add_drugs->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Remove medium and add DMSO to dissolve formazan crystals incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

A standard workflow for an in vitro MTT cell viability assay.

Conclusion

The experimental data presented in this guide underscores the potential of this compound as a potent therapeutic agent in both inflammatory diseases and oncology. Its broad mechanism of action, targeting fundamental signaling pathways, provides a strong rationale for its efficacy. The comparative data suggests that this compound's performance is comparable, and in some instances superior, to established standard of care inhibitors in preclinical models. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human diseases.

References

No Publicly Available Data on the Synergistic Effects of Dotriacolide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature, clinical trial databases, and patent records has revealed no publicly available information on a compound named "dotriacolide." Consequently, a comparison guide on its synergistic effects with other compounds cannot be created at this time.

Extensive searches were conducted to identify any research related to the biological activity, therapeutic applications, or combination studies involving This compound (B1207177). These inquiries, spanning major research databases and patent archives, yielded no relevant results. This suggests that "this compound" may be a novel compound not yet described in public research, a proprietary name used internally by a research entity, or a potential misspelling of another compound.

Without any foundational scientific data, it is impossible to provide the requested comparison guide, which would require:

  • Quantitative Data: No experimental results exist to populate comparison tables.

  • Experimental Protocols: As there are no published studies, there are no experimental methodologies to detail.

  • Signaling Pathways and Workflows: The mechanism of action of this compound and its potential interactions with cellular pathways are unknown, precluding the creation of any diagrams.

Further investigation into the synergistic effects of any compound would first necessitate primary research to establish its basic biological and pharmacological properties. Should "this compound" be a valid compound that enters the public research domain in the future, a detailed analysis of its synergistic potential could then be undertaken.

Independent Verification of Dotriacolide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Dotriacolide, a naturally derived β-lactamase inhibitor, with other established inhibitors. The information presented is intended to support independent verification and further research into the therapeutic potential of this compound. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

Executive Summary

This compound, a macrolide produced by the bacterium Micromonospora echinospora, demonstrates significant inhibitory activity against key β-lactamase enzymes. This guide compares the reported bioactivity of this compound with three clinically important β-lactamase inhibitors: Clavulanic Acid, Tazobactam, and Avibactam. The comparative data highlights this compound's potency, particularly against cephalosporinases.

Comparative Bioactivity of β-Lactamase Inhibitors

The inhibitory activity of this compound and its counterparts against common β-lactamase enzymes is summarized below. The data is presented as the concentration required for 50% inhibition (ID50 or IC50), providing a direct measure of potency.

CompoundEnzyme TargetInhibitory Concentration (IC50/ID50)
This compound Penicillinase0.61 µg/mL[1]
Cephalosporinase0.15 µg/mL[1]
Clavulanic Acid TEM-1 (Class A Penicillinase)0.008 - 0.12 µM
P99 (Class C Cephalosporinase)> 100 µM
Tazobactam TEM-1 (Class A Penicillinase)~0.02 µM
P99 (Class C Cephalosporinase)~10 µM
Avibactam TEM-1 (Class A Penicillinase)8 nM (IC50)[2]
P99 (Class C Cephalosporinase)Potent inhibitor (IC50 not specified)[2]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental processes and the mechanism of action, the following diagrams illustrate the β-lactamase inhibition pathway and a general workflow for determining inhibitor potency.

beta_lactamase_inhibition cluster_pathway Mechanism of β-Lactamase Inhibition beta_lactam β-Lactam Antibiotic beta_lactamase β-Lactamase Enzyme beta_lactam->beta_lactamase Hydrolysis inactive_antibiotic Inactive Antibiotic beta_lactamase->inactive_antibiotic Inactivation inhibitor β-Lactamase Inhibitor (e.g., this compound) inhibitor->beta_lactamase Binding & Inhibition

Caption: Mechanism of β-lactamase inhibition by an inhibitor like this compound.

experimental_workflow cluster_workflow Workflow for IC50 Determination start Start: Prepare Reagents enzyme_prep Prepare β-Lactamase Enzyme Solution start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of Inhibitor start->inhibitor_prep assay Incubate Enzyme with Inhibitor and Substrate enzyme_prep->assay inhibitor_prep->assay measurement Measure Substrate Hydrolysis (e.g., Spectrophotometry) assay->measurement analysis Calculate % Inhibition and Determine IC50 measurement->analysis end End: Report IC50 Value analysis->end

Caption: General experimental workflow for determining the IC50 of a β-lactamase inhibitor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of β-Lactamase Inhibitory Activity (IC50/ID50)

This protocol is a generalized representation based on standard methods for determining the inhibitory potency of β-lactamase inhibitors.

1. Reagents and Materials:

  • Purified β-lactamase (e.g., Penicillinase from Bacillus cereus, Cephalosporinase from Enterobacter cloacae)

  • β-Lactamase inhibitor (this compound, Clavulanic Acid, Tazobactam, or Avibactam)

  • Chromogenic β-lactam substrate (e.g., Nitrocefin)

  • Phosphate (B84403) buffer (pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for Nitrocefin)

2. Enzyme and Inhibitor Preparation:

  • Prepare a stock solution of the β-lactamase in phosphate buffer.

  • Prepare a series of dilutions of the β-lactamase inhibitor in phosphate buffer to cover a range of concentrations expected to produce 0-100% inhibition.

3. Assay Procedure:

  • To each well of a 96-well plate, add a fixed volume of the β-lactamase solution.

  • Add an equal volume of each inhibitor dilution to the respective wells.

  • Include control wells containing the enzyme and buffer without any inhibitor (representing 0% inhibition) and wells with buffer and substrate only (background).

  • Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow for binding.

  • Initiate the reaction by adding a fixed volume of the chromogenic substrate to all wells.

  • Immediately measure the change in absorbance over time using a spectrophotometer. The rate of substrate hydrolysis is proportional to the enzyme activity.

4. Data Analysis:

  • Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.

Additional Bioactivity of this compound

Beyond its direct β-lactamase inhibitory activity, this compound has been observed to play a role in enhancing the production of other antibiotics. Specifically, it has been shown to increase the production of mycinamicin in Micromonospora griseorubida. This effect is attributed to the formation of micelles by this compound, which may facilitate the secretion or stability of mycinamicin. Further research is warranted to fully elucidate this mechanism and its potential applications in antibiotic production.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Dotriacolide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Dotriacolide, including personal protective equipment (PPE) guidelines, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

A quantitative summary of recommended personal protective equipment for handling this compound is provided below. Adherence to these guidelines is critical to minimize exposure and ensure laboratory safety.

PPE CategorySpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection Chemical-resistant, impervious gloves.Follow EN 16523-1 for glove selection.
Protective clothing to prevent skin exposure.N/A
Respiratory Protection Use only in a well-ventilated area. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[2]
Hand Hygiene Wash hands thoroughly after handling.N/A

Experimental Protocols: Handling and Disposal

Hazard Identification:

This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Precautions for Safe Handling:

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, eye protection, and face protection.

  • Take off contaminated clothing and wash it before reuse.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.

  • Store locked up.

Disposal Plan:

Dispose of contents and container to an approved waste disposal plant. Follow these steps for disposal of small quantities in a laboratory setting:

  • Inactivation (if applicable and safe): Consult chemical safety resources for any potential inactivation procedures.

  • Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.[3][4]

Visualizing the Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination cluster_disposal Disposal a Don PPE b Prepare Well-Ventilated Workspace a->b c Weigh/Measure this compound b->c d Perform Experiment c->d e Segregate Waste d->e f Decontaminate Workspace e->f g Doff PPE f->g h Store Waste in Labeled Container g->h i Arrange for Professional Disposal h->i

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.